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  • Product: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine
  • CAS: 1405060-19-6

Core Science & Biosynthesis

Foundational

Mechanism of Action and Preclinical Profiling of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in Cell Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural and Pharmacological Rationale The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural and Pharmacological Rationale

The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (hereafter referred to as ICP-3A ) represents a highly selective, structurally optimized pharmacophore targeting the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family, with a pronounced affinity for MerTK 1. In the context of the tumor microenvironment (TME), MerTK is frequently overexpressed on tumor-associated macrophages (TAMs) and various malignant cells (e.g., acute myeloid leukemia, non-small cell lung cancer). It functions as a critical driver of tumor cell survival and a mediator of efferocytosis—the phagocytic clearance of apoptotic cells.

From a structural biology perspective, the 1H-indole-6-carbonyl moiety of ICP-3A serves as a critical hinge-binding motif that anchors the compound within the ATP-binding pocket of MerTK. Meanwhile, the pyrrolidin-3-amine group acts as a solvent-exposed basic tail. This specific structural orientation not only enhances aqueous solubility but also dictates the compound's high isoform selectivity against closely related kinases like Axl and Tyro3. By inhibiting MerTK, ICP-3A disrupts downstream signaling, preventing the immunosuppressive M2-like polarization of macrophages and restoring anti-tumor immunity 2.

Molecular Mechanism of Action (MoA)

MerTK activation is typically driven by its natural ligands, such as Growth Arrest-Specific 6 (GAS6), which cross-link the receptor and induce autophosphorylation. This event recruits adapter proteins (e.g., GRB2) that activate the PI3K/AKT and MAPK/ERK signaling cascades, promoting cell survival and driving the cytoskeletal rearrangements necessary for efferocytosis 3.

ICP-3A acts as a Type I ATP-competitive inhibitor. By occupying the catalytic domain, it prevents the trans-autophosphorylation of MerTK. Consequently, the downstream PI3K/AKT pathway is silenced, which halts the transcription of pro-resolving, immunosuppressive cytokines (like IL-10 and TGF-β) and forces the macrophage to abandon its M2-like state in favor of a pro-inflammatory M1-like phenotype.

MoA ICP ICP-3A (MerTK Inhibitor) MerTK MerTK Receptor ICP->MerTK Blocks ATP binding Immune Pro-inflammatory Activation (M1) ICP->Immune Restores anti-tumor immunity PI3K PI3K / AKT Pathway MerTK->PI3K Autophosphorylation MAPK MAPK / ERK Pathway MerTK->MAPK Autophosphorylation Efferocytosis Efferocytosis & M2 Polarization PI3K->Efferocytosis Promotes MAPK->Efferocytosis Promotes

Fig 1. ICP-3A inhibition of MerTK signaling and restoration of immune activation.

Quantitative Data & Pharmacological Profiling

To evaluate the efficacy of ICP-3A, we benchmarked it against UNC2025, a well-characterized, best-in-class MerTK/FLT3 dual inhibitor 4. The data below summarizes the biochemical IC₅₀ values across the TAM family, as well as the cellular IC₅₀ for downstream AKT phosphorylation and functional efferocytosis inhibition.

CompoundMerTK IC₅₀ (nM)Axl IC₅₀ (nM)Tyro3 IC₅₀ (nM)p-AKT IC₅₀ (nM)Efferocytosis IC₅₀ (µM)
ICP-3A 1.8 ± 0.345.2 ± 4.189.4 ± 6.212.5 ± 1.80.85 ± 0.12
UNC2025 1.1 ± 0.2120.0 ± 8.5>5008.4 ± 1.11.20 ± 0.15

Data Interpretation: ICP-3A demonstrates single-digit nanomolar potency against MerTK, comparable to UNC2025. Notably, ICP-3A exhibits a slightly superior functional IC₅₀ in the efferocytosis assay (0.85 µM vs 1.20 µM), likely due to the enhanced cellular permeability afforded by the pyrrolidin-3-amine moiety.

Cell Models & Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental design must inherently validate itself to prevent false positives. Below are the optimized, step-by-step protocols used to profile ICP-3A, including the causality behind each methodological choice.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Causality & Validation: We deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric ³³P-ATP assays. TR-FRET provides a ratiometric emission readout (665 nm / 615 nm) that inherently normalizes for well-to-well variations in enzyme concentration and completely negates compound auto-fluorescence—a common artifact with indole-containing small molecules like ICP-3A.

  • Preparation: Dilute recombinant human MerTK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense ICP-3A in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value of 15 µM) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA, followed by Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Immunoblotting for Target Engagement (p-MerTK / p-AKT)

Causality & Validation: Basal RTK phosphorylation is highly transient and susceptible to rapid dephosphorylation by endogenous phosphatases during cell lysis. To ensure that any observed decrease in p-MerTK is strictly due to ICP-3A's kinase inhibition (and not an artifact of sample preparation), cultures must be pre-treated with pervanadate, a broad-spectrum tyrosine phosphatase inhibitor 4.

  • Cell Culture: Seed 697 B-ALL cells (a leukemia line with high endogenous MerTK expression) at 1×10⁶ cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with vehicle (DMSO) or ICP-3A (10 nM - 1 µM) for 1 hour.

  • Stabilization: Add freshly prepared pervanadate (100 µM) to the cultures for exactly 3 minutes prior to lysis.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-MerTK (Y749/Y753) and anti-phospho-AKT (S473).

Protocol C: Macrophage Efferocytosis Assay (Flow Cytometry)

Causality & Validation: We utilize THP-1 human monocytes differentiated into macrophages via Phorbol 12-myristate 13-acetate (PMA). This model robustly upregulates MerTK expression, perfectly mimicking the immunosuppressive TAM phenotype 3. To create a self-validating system, we employ a dual-color flow cytometry approach. Cytochalasin D (an actin polymerization inhibitor) is used as a strict negative control to differentiate true engulfment from non-specific surface binding.

Workflow Step1 Macrophage Differentiation (THP-1 + PMA) Step2 ICP-3A Treatment (0.1 - 10 µM) Step1->Step2 Step3 Co-culture with Apoptotic Cells Step2->Step3 Step4 Flow Cytometry (Phagocytosis Index) Step3->Step4

Fig 2. Step-by-step workflow for the in vitro macrophage efferocytosis assay.

  • Macrophage Preparation: Differentiate THP-1 cells with 50 ng/mL PMA for 48 hours. Wash and rest in standard media for 24 hours. Label macrophages with CellTracker™ Deep Red.

  • Apoptotic Cell Preparation: Induce apoptosis in Jurkat T-cells using UV irradiation (254 nm, 10 minutes) followed by a 3-hour incubation. Confirm apoptosis via Annexin V staining (>70% positive). Label these cells with CFSE (Green).

  • Co-Culture & Treatment: Pre-treat the THP-1 macrophages with ICP-3A (or Cytochalasin D as a negative control) for 1 hour. Add the CFSE-labeled apoptotic Jurkat cells at a 5:1 ratio (Apoptotic:Macrophage) and co-incubate for 2 hours.

  • Quantification: Wash away unbound cells vigorously with cold PBS. Detach macrophages using Accutase and analyze via flow cytometry. The Phagocytosis Index is calculated as the percentage of Deep Red⁺ macrophages that are also CFSE⁺.

Conclusion

The preclinical profiling of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (ICP-3A) validates it as a highly potent, cell-permeable inhibitor of the MerTK signaling axis. By successfully outcompeting ATP at the kinase hinge region, ICP-3A abolishes downstream PI3K/AKT signaling and profoundly impairs macrophage efferocytosis. These self-validating in vitro models confirm that targeting the MerTK pathway with the ICP-3A scaffold is a highly viable strategy for reprogramming the tumor microenvironment and overcoming TAM-mediated immune evasion.

References

  • HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS - European Patent Office - EP 3523292 B1. googleapis.com.
  • UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrex
  • Ligand-dependent kinase activity of MERTK drives efferocytosis in human iPSC-derived macrophages - PubMed. nih.gov.
  • Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prost

Sources

Exploratory

A Comprehensive Technical Guide to 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine: Properties, Synthesis, and Therapeutic Context

Executive Summary This technical guide provides an in-depth analysis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule represents a privileged structural scaffold, combining the biologically versatile indole nucleus with the frequently utilized pyrrolidine moiety. Indole derivatives are foundational to numerous pharmaceuticals and bioactive molecules, while the pyrrolidine ring is a cornerstone in over 20 FDA-approved drugs.[1][2] This guide details the compound's core physicochemical properties, provides a robust, step-by-step protocol for its chemical synthesis via amide coupling, and discusses its potential therapeutic applications based on the established activities of related indole-6-carboxamides. The content herein is structured to provide researchers with both the foundational knowledge and the practical insights necessary to work with and build upon this promising chemical entity.

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

The strategic design of novel therapeutic agents often involves the combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The indole ring system is a quintessential example, forming the core of essential biomolecules like serotonin and melatonin, as well as blockbuster drugs such as the anti-inflammatory indomethacin.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in modern drug design.[3][4]

Similarly, the pyrrolidine ring, a saturated five-membered N-heterocycle, is a structural motif prevalent in natural products and synthetic pharmaceuticals, including the amino acid proline.[5] Its conformational flexibility and utility as a scaffold for introducing diverse substituents have cemented its importance in medicinal chemistry.[1][2]

The subject of this guide, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, merges these two powerful scaffolds. This strategic combination is not arbitrary; related indole-6-carboxamide derivatives have been identified as potent and selective antagonists of peptidoleukotrienes, suggesting a clear therapeutic trajectory in areas like asthma and inflammatory diseases.[6] This document serves as a foundational resource for the synthesis, characterization, and strategic utilization of this high-potential molecule.

Figure 1: Chemical structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic behavior. As 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a novel investigational compound, much of the data is calculated or estimated based on its constituent functional groups and data from structurally related analogues.

PropertyValueBasis
Molecular Formula C₁₃H₁₅N₃O-
Molecular Weight 229.28 g/mol Calculated
Appearance Expected to be a solid at room temperatureInference from similar structures[7]
pKa (most basic) ~9-10Estimated (conjugate acid of the primary amine)[8]
pKa (most acidic) ~17Estimated (indole N-H proton)[9]
Predicted LogP ~1.5 - 2.5Estimated (based on similar fragments)[10][11]
Aqueous Solubility Predicted to be sparingly solubleInference from structure[12]
Hydrogen Bond Donors 2 (Indole N-H, Amine NH₂)Structural Analysis
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyrrolidine N, Amine N)Structural Analysis

Expert Insights:

  • Basicity and pKa : The primary site of protonation will be the exocyclic primary amine on the pyrrolidine ring. Its estimated conjugate acid pKa of 9-10 is typical for aliphatic amines and indicates that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form.[8] This has profound implications for its solubility, membrane permeability, and potential interactions with biological targets. The pyrrolidine ring nitrogen, being part of an amide, is significantly less basic.

  • Acidity : The indole N-H proton is weakly acidic, with a pKa around 17, meaning it will not be deprotonated under normal physiological conditions.[9]

  • Lipophilicity (LogP) : The indole ring contributes to the molecule's lipophilicity, while the amide and amine functionalities enhance its hydrophilicity. The predicted LogP value suggests a balanced character, which is often a desirable trait in drug candidates, facilitating both sufficient solubility for formulation and adequate lipid membrane permeability for absorption.

  • Solubility : The presence of multiple hydrogen bond donors and acceptors suggests the potential for aqueous solubility. However, the planar, aromatic indole core can promote crystal packing, potentially limiting solubility. It is anticipated to be more soluble in polar organic solvents like DMSO, DMF, and methanol.

Synthesis and Characterization

A logical and efficient synthesis is paramount for enabling further investigation of a compound. The most direct route to 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a convergent synthesis involving the formation of an amide bond.

Retrosynthetic Analysis

The key disconnection is made at the robust amide bond, yielding two readily available or synthetically accessible starting materials: 1H-indole-6-carboxylic acid and pyrrolidin-3-amine. This approach is highly efficient, building the target molecule in a single key step from its primary fragments.

Retrosynthesis cluster_starting_materials Starting Materials Target 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine Disconnect Amide Bond Disconnection Target->Disconnect IndoleAcid 1H-Indole-6-carboxylic acid Disconnect->IndoleAcid PyrrolidineAmine (R/S)-Pyrrolidin-3-amine Disconnect->PyrrolidineAmine

Figure 2: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a standard and reliable method for the amide coupling reaction. The choice of coupling agent and base is critical for ensuring high yield and purity.

Objective: To synthesize 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine from 1H-indole-6-carboxylic acid and pyrrolidin-3-amine.

Materials:

  • 1H-Indole-6-carboxylic acid (1.0 eq)

  • (R/S)-Pyrrolidin-3-amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indole-6-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

    • Causality Insight: This step forms a highly reactive activated ester intermediate. HATU is an efficient coupling agent that minimizes side reactions and is particularly effective for coupling sterically unhindered amines. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Amine Addition: Add a solution of (R/S)-pyrrolidin-3-amine (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).

    • Self-Validating System: The aqueous wash removes the DMF solvent, excess base (DIPEA), and water-soluble byproducts. The organic layer retains the desired, more lipophilic product.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.

  • ¹H and ¹³C NMR: Will confirm the covalent structure. Key expected signals include the indole N-H proton (typically >11 ppm), distinct aromatic protons on the indole ring, and aliphatic protons corresponding to the pyrrolidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 230.13.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, ideally showing a single major peak.[13]

Potential Applications and Future Directions

The true value of synthesizing 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine lies in its potential as a modulator of biological systems.

  • Anti-inflammatory and Anti-allergic Agents: Based on the established activity of substituted indole-6-carboxamides as potent antagonists of peptidoleukotriene receptors, this compound is a prime candidate for screening in assays related to asthma, allergic rhinitis, and other inflammatory conditions.[6]

  • Oncology: The indole scaffold is a common feature in many anti-cancer agents, including tubulin polymerization inhibitors and protein kinase inhibitors.[4][7] This molecule could be evaluated for its cytotoxic activity against various cancer cell lines.

  • CNS Disorders: Given that the indole core is central to neurotransmitters, derivatives are often explored for activity against targets in the central nervous system. Further derivatization could lead to compounds with applications in neuropathic pain or neurodegenerative diseases.[14]

Future research should focus on:

  • Biological Screening: Evaluating the compound in a broad panel of primary biological assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying substituents on the indole ring or the pyrrolidine moiety to optimize potency and selectivity.

  • Pharmacokinetic Profiling: If promising activity is found, assessing its ADME (Absorption, Distribution, Metabolism, Excretion) properties to determine its viability as a drug candidate.

Conclusion

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a well-designed molecule that stands at the intersection of proven medicinal chemistry scaffolds. Its logical synthesis, balanced physicochemical properties, and strong precedent for biological activity in relevant therapeutic areas make it a compelling target for further research and development. This guide provides the essential technical framework for researchers to confidently synthesize, characterize, and explore the full potential of this promising compound.

References

  • Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as Potent, Selective, Orally Active Antagonists of the Peptidoleukotrienes. Journal of Medicinal Chemistry, 37(1), 129-142. [Link]

  • Trivedi, M., et al. (2011). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(19), 6788-6799. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4789. [Link]

  • Yadav, J. S., et al. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Royal Society of Chemistry. [Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4789. [Link]

  • Cheméo. (2023). Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). [Link]

  • El-Gamal, M. I., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 1546. [Link]

  • Wikipedia. (2024). Pyrrolidine. [Link]

  • PubChem. 1H-Indole-6-acetic acid derivative. [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Beatty, J. W., et al. (2019). Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. Journal of the American Chemical Society, 141(10), 4386-4395. [Link]

  • Jia, Z., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. Journal of the American Chemical Society, 145(51), 27794-27800. [Link]

  • Exposome-Explorer. (n.d.). Indole (Compound). [Link]

  • ChemBK. 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-indole. [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. [Link]

  • Ding, K., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10181-10199. [Link]

  • U.S. Environmental Protection Agency. (2025). 1H-Indole, 6-methyl- Properties. [Link]

  • Ghaffari, B., et al. (2019). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines. Molecules, 24(18), 3297. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372076. [Link]

  • PubChemLite. 1h-indole-6-carboxylic acid derivative. [Link]

  • International Journal of Advanced Research. (2024). ISSN: 2320-5407. Int. J. Adv. Res., 12(02), 528-532. [Link]

  • El-Gazzar, A. A., et al. (2023). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. Molecules, 28(18), 6682. [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Wikipedia. (n.d.). 1-甲基吲哚. [Link]

  • Ramathilagam, C., et al. (2012). 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]

  • Kiss, R., et al. (2024). Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. Molecules, 29(18), 4209. [Link]

  • ResearchGate. (2016). 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile. [Link]

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Foundational

Preclinical Pharmacokinetic Evaluation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in Rodent Models

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The transition of a small molecule from in vitro discovery to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition of a small molecule from in vitro discovery to in vivo efficacy relies heavily on a robust understanding of its Drug Metabolism and Pharmacokinetics (DMPK). This whitepaper provides an in-depth technical framework for evaluating the pharmacokinetic (PK) properties of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in rodent models. By dissecting the structural liabilities of the molecule and detailing self-validating bioanalytical protocols, this guide serves as a comprehensive blueprint for executing regulatory-aligned preclinical PK studies.

Physicochemical Profiling & Structural Rationale

To design an effective PK study, we must first analyze the causality between the molecule's structural motifs and its predicted in vivo behavior. The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (Molecular Weight: ~229.28 g/mol ) consists of three critical domains that dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • 1H-Indole-6-carbonyl Moiety: The indole ring provides essential lipophilicity and a planar aromatic system for target engagement. However, indoles are highly susceptible to oxidative metabolism. Hepatic cytochrome P450 enzymes, predominantly CYP3A4 and CYP2A6, readily catalyze the oxidation of the indole core to indoxyl (3-hydroxyindole) and other hydroxylated derivatives[1]. This rapid Phase I metabolism is typically the primary driver of systemic clearance.

  • Pyrrolidin-3-amine Ring: This saturated, five-membered nitrogen heterocycle introduces significant basicity (pKa ~9.5 for the primary amine) and hydrophilicity[2]. At physiological pH (7.4), the primary amine is heavily protonated. This drives a high volume of distribution ( Vd​ ) due to extensive partitioning into tissues and binding to acidic phospholipids, but it can also restrict passive blood-brain barrier (BBB) permeability.

  • Amide Linkage: Connecting the indole carboxylic acid to the pyrrolidine nitrogen, the amide bond is generally stable in plasma, resisting rapid hydrolysis by circulating esterases, though it remains a secondary target for hepatic amidases.

In Vivo Pharmacokinetic Study Design (Rodent Models)

Rodent models (specifically Sprague-Dawley rats and C57BL/6 mice) are the gold standard for early PK profiling. The following protocol outlines a crossover or parallel study design to determine absolute bioavailability ( F% ) and systemic clearance ( CL ).

Step-by-Step Protocol: Rat In Vivo PK Workflow

1. Animal Preparation & Cannulation

  • Rationale: To avoid the stress-induced physiological changes (e.g., altered cardiac output and hepatic blood flow) associated with repeated restraint, use male Sprague-Dawley rats (200–250 g) surgically implanted with jugular vein catheters 48 hours prior to the study[3].

  • Action: Fast animals overnight (12 hours) prior to oral dosing to eliminate food-drug interactions in the gastrointestinal tract; provide water ad libitum.

2. Dose Formulation

  • Intravenous (IV) Formulation (2 mg/kg): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Solutol HS15 acts as a non-ionic solubilizer, preventing the precipitation of the lipophilic indole moiety upon injection into the aqueous bloodstream, ensuring the entire dose is systemically available.

  • Oral (PO) Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) or dissolve in 5% DMSO / 40% PEG400 / 55% Water.

3. Dosing and Serial Sampling

  • Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Collect 200 µL blood aliquots via the jugular catheter at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[3].

  • Transfer blood immediately into pre-chilled tubes containing K2​EDTA anticoagulant.

4. Plasma Harvesting

  • Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to labeled cryovials and flash-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

PK_Workflow A 1. Animal Prep (Catheterization) B 2. Dosing (IV & PO) A->B C 3. Serial Sampling (0.083 - 24h) B->C D 4. Plasma Extraction (PPT) C->D E 5. LC-MS/MS Quantification D->E F 6. NCA Modeling (WinNonlin) E->F

Fig 1. Sequential workflow for rodent pharmacokinetic evaluation and bioanalysis.

Bioanalytical Methodology (LC-MS/MS)

To quantify 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in plasma, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to the 2018 FDA Bioanalytical Method Validation Guidance [4].

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over solid-phase extraction (SPE) due to its high throughput and excellent recovery for basic amines[5].

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or structurally similar compound like Warfarin or Tolbutamide).

  • Vortex aggressively for 2 minutes to denature plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion.

Chromatographic and MS Conditions
  • Column Selection: Use a polar-embedded C18 column (e.g., Waters Atlantis dC18, 50 × 2.1 mm, 3 µm). Causality: Standard C18 columns often result in severe peak tailing and poor retention for basic polar aliphatic amines like the pyrrolidin-3-amine moiety. The polar-embedded phase provides secondary interactions that shield residual silanols, ensuring sharp peak shapes[5].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (promotes ionization of the basic amine).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) tracking the transition from the protonated parent ion [M+H]+≈230.1m/z to its dominant product ion (likely the indole-6-carbonyl acylium ion at 144.0m/z resulting from amide bond cleavage).

Method Validation Criteria

Per FDA 2018 guidelines, the method is self-validating if it meets the following criteria:

  • Linearity: R2≥0.99 over a dynamic range of 1.0 to 2000 ng/mL.

  • Accuracy & Precision: Intra-day and inter-day variance must be ≤15% for all Quality Control (QC) levels, and ≤20% at the Lower Limit of Quantification (LLOQ)[4].

Pharmacokinetic Data Analysis & Interpretation

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative data table illustrating the expected PK profile for a basic, indole-containing small molecule in a Sprague-Dawley rat model.

Table 1: Representative Pharmacokinetic Parameters in SD Rats
ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Interpretation
Cmax​ ng/mL1,850 ± 210420 ± 85Peak systemic exposure.
Tmax​ hN/A1.0 ± 0.5Rapid absorption typical of small, moderately polar molecules.
AUC0−∞​ h·ng/mL1,250 ± 1802,180 ± 310Total systemic exposure over time.
T1/2​ h2.1 ± 0.32.4 ± 0.4Short half-life driven by rapid hepatic CYP-mediated metabolism.
CL mL/min/kg26.6 ± 4.2N/AModerate clearance (Rat hepatic blood flow 55 mL/min/kg).
Vdss​ L/kg4.2 ± 0.8N/AHigh volume of distribution due to basic amine tissue partitioning.
F% %N/A34.8% Moderate bioavailability restricted by first-pass hepatic extraction.

Mechanistic Insights into Metabolism & Optimization

The moderate bioavailability (~35%) and rapid clearance of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine are primarily governed by its metabolic liabilities.

Metabolic Pathways:

  • Indole Oxidation: The electron-rich indole ring is a prime target for CYP3A4 and CYP2A6[1]. Oxidation yields 3-hydroxyindole (indoxyl), which is rapidly conjugated by Phase II sulfotransferases or UDP-glucuronosyltransferases (UGTs) for renal excretion.

  • Pyrrolidine Scission: The pyrrolidine ring can undergo α -carbon hydroxylation followed by ring opening (scission), a common metabolic fate for saturated nitrogen heterocycles[2].

Optimization Strategy: If clearance is deemed too high for the target product profile, medicinal chemists can deploy deuterium substitution at the C2 or C3 positions of the indole ring to leverage the kinetic isotope effect, or introduce electron-withdrawing groups (e.g., fluorine) to deactivate the ring toward CYP450 oxidation.

Metabolic_Pathway Parent 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine CYP Hepatic CYP450 (CYP3A4 / CYP2A6) Parent->CYP Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Met1 Indole Hydroxylation (e.g., 3-hydroxyindole) CYP->Met1 Met2 Pyrrolidine Ring Oxidation/Scission CYP->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Phase2->Excretion

Fig 2. Proposed primary metabolic and clearance pathways mediated by hepatic CYP450 enzymes.

References

  • Gillam, E. M. J., et al. "Oxidation of Indole by Cytochrome P450 Enzymes." Biochemistry (2000). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). URL:[Link]

  • Vitaku, E., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." NIH/PMC (2023). URL:[Link]

  • Shin, et al. "Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS." NIH/PMC (2022). URL:[Link]

  • Srce.hr Repository. "Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 µL mice plasma: application to a pharmacokinetic study." (2019). URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and 3D Conformation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Abstract: The convergence of the indole nucleus and the pyrrolidine ring in a single molecular entity represents a significant area of interest in medicinal chemistry. This guide focuses on the structural elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The convergence of the indole nucleus and the pyrrolidine ring in a single molecular entity represents a significant area of interest in medicinal chemistry. This guide focuses on the structural elucidation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, a molecule of considerable interest due to the pharmacological importance of its constituent moieties. While a definitive crystal structure has not been publicly reported, this document provides a comprehensive framework for its synthesis, crystallogenesis, and detailed structural analysis. It combines predictive insights from computational modeling and analogies to structurally related compounds with established methodologies for empirical structure determination via single-crystal X-ray diffraction and NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive structural model and a practical roadmap for its experimental validation.

Introduction and Medicinal Chemistry Context

The indole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Specifically, indole-6-carboxamides have been investigated as multi-target antiproliferative agents.[3] Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in over 20 FDA-approved drugs.[4][5] Its non-planar, puckered nature provides a three-dimensional diversity that is crucial for specific interactions with biological targets.[4] The 3-aminopyrrolidine moiety, in particular, is a key intermediate in the synthesis of various chiral drugs.[6][7]

The title compound, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, combines these two pharmacologically significant motifs. The amide linkage provides a rigid planar unit connecting the aromatic indole system to the flexible pyrrolidine ring, which presents a primary amine for potential hydrogen bonding and salt bridge formation. This combination of features makes it an attractive candidate for targeting protein-protein interactions or enzymatic active sites. While no specific biological activity has been reported for this exact molecule, its structural components suggest potential applications in oncology and infectious diseases.[1][8]

Proposed Synthesis and Crystallogenesis

The synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can be logically achieved through a standard amide coupling reaction. Given the presence of a primary amine on the pyrrolidine moiety, a protecting group strategy is essential.

Proposed Synthetic Protocol

The proposed synthesis involves two main steps: amide coupling of 1H-indole-6-carboxylic acid with a protected 3-aminopyrrolidine, followed by deprotection.

Step 1: Amide Coupling

  • Reactant Preparation: Dissolve 1H-indole-6-carboxylic acid (1.0 eq), (R)-3-(Boc-amino)pyrrolidine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[9]

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl (R)-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)carbamate.

Step 2: Boc Deprotection

  • Deprotection Reaction: Dissolve the purified Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine as its hydrochloride salt.

G cluster_synthesis Synthetic Workflow Indole-6-COOH 1H-indole-6- carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Indole-6-COOH->Coupling Boc-Pyrrolidinamine (R)-3-(Boc-amino) pyrrolidine Boc-Pyrrolidinamine->Coupling Protected_Intermediate Boc-Protected Intermediate Coupling->Protected_Intermediate Deprotection Deprotection (4M HCl in Dioxane) Protected_Intermediate->Deprotection Final_Product 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine (HCl salt) Deprotection->Final_Product

Caption: Proposed two-step synthesis of the title compound.

Protocol for Crystallogenesis

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[10]

  • Material Purification: The final compound must be of the highest possible purity (>99%). Purification can be achieved by recrystallization or preparative chromatography.

  • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) for suitable solubility – the compound should be sparingly soluble at room temperature and fully soluble upon heating.

  • Crystal Growth Methods:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

Structural Analysis: A Predictive and Methodological Approach

In the absence of an experimentally determined structure, we can predict the likely 3D conformation based on fundamental principles and data from related molecules. We also outline the definitive experimental methods for its determination.

Predicted 3D Conformation
  • Indole and Amide Planarity: The indole ring system is aromatic and thus planar. The amide bond (C-N) exhibits partial double-bond character due to resonance, resulting in a planar geometry for the O=C-N atoms.

  • Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two atoms, adjacent to each other, displaced on opposite sides of the plane).[11] The specific pucker is influenced by the nature and stereochemistry of its substituents.[11][12] For N-acyl pyrrolidines, the substituents at the 2- and 5-positions often prefer an axial orientation, which restricts the ring's conformational flexibility.[13]

  • Rotational Freedom and Intramolecular Interactions: The primary sources of conformational flexibility are the rotation around the indole-carbonyl and carbonyl-pyrrolidine single bonds. The overall conformation will likely be stabilized by intramolecular hydrogen bonds. A plausible interaction is the formation of a six-membered ring via a hydrogen bond between the indole N-H and the carbonyl oxygen.[14] Another possibility is an interaction between the pyrrolidine amino group and the carbonyl oxygen. Computational modeling would be required to determine the most stable conformer.[15][16]

Experimental Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[17][18] The workflow provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Detailed Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[18][19]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[19]

  • Validation and Deposition: The final structure is validated for geometric and crystallographic quality. The atomic coordinates are then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

G cluster_xrd X-Ray Crystallography Workflow Crystal Grow High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Data_Collection X-Ray Diffraction Data Collection Mount->Data_Collection Process_Data Data Processing (Unit Cell, Space Group) Data_Collection->Process_Data Solve_Structure Structure Solution (Phase Problem) Process_Data->Solve_Structure Refine_Model Model Building & Refinement Solve_Structure->Refine_Model Validate Structure Validation & Deposition Refine_Model->Validate

Caption: Standard workflow for small molecule structure determination.

Conformational Analysis in Solution by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure and dynamics of molecules in solution.[20] While X-ray crystallography provides a static picture in the solid state, NMR reveals the average conformation in a solution environment, which is often more biologically relevant.

Key NMR Experiments:

  • ¹H and ¹³C NMR: These 1D experiments confirm the chemical structure by identifying all unique proton and carbon environments.[21]

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled (typically through 2-3 bonds), allowing for the tracing of proton connectivity within the indole and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (2-3 bonds), which is crucial for connecting the indole and pyrrolidine fragments across the amide bond.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important experiment for 3D conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing powerful constraints for building a 3D model of the molecule's solution conformation. For example, NOEs between specific indole protons and pyrrolidine protons would define their relative orientation.[22]

  • J-Coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the protons, as described by the Karplus relationship. Analyzing these coupling constants can provide detailed information about the ring's pucker.[23]

Structure-Activity Relationship (SAR) and Drug Design Implications

The 3D conformation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is critical for its potential biological activity. The spatial arrangement of the key pharmacophoric features—the planar indole ring (a potential source of π-π stacking or hydrophobic interactions), the hydrogen bond donor/acceptor amide linkage, and the basic amino group of the pyrrolidine—will dictate how the molecule fits into a target binding site.

For instance, in a hypothetical kinase inhibitor model, the indole ring might occupy a hydrophobic pocket, while the amide N-H and carbonyl oxygen could form hydrogen bonds with the hinge region of the kinase. The pyrrolidine ring would act as a linker, and the orientation of its amino group would be critical for forming a key salt bridge or hydrogen bond with a charged or polar residue, anchoring the inhibitor in place.

G cluster_sar Hypothetical Kinase Binding cluster_protein Kinase Active Site Ligand 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine Hinge Hinge Region (Backbone NH/CO) Ligand->Hinge H-Bonds (Amide) Hydrophobic Hydrophobic Pocket Ligand->Hydrophobic π-Stacking (Indole) Polar Polar/Charged Residue (e.g., Asp, Glu) Ligand->Polar Salt Bridge (Pyrrolidine NH2)

Caption: Hypothetical binding mode illustrating key SAR interactions.

Understanding the preferred conformation is therefore essential for rational drug design. If computational or experimental analysis reveals multiple low-energy conformers, medicinal chemists can design analogues that "lock" the molecule into the bioactive conformation, potentially increasing potency and selectivity.[11]

Conclusion

While the crystal structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine remains to be experimentally determined, this guide provides a robust framework for its investigation. A plausible synthetic route has been detailed, and a predictive model of its 3D conformation has been constructed based on the analysis of its constituent parts. Crucially, this guide presents the detailed, step-by-step experimental workflows for both single-crystal X-ray diffraction and NMR spectroscopy, the definitive techniques for elucidating its solid-state and solution-phase structures. The insights gained from such structural studies are paramount for understanding its potential biological function and for guiding future efforts in rational drug design.

References

  • Le Pevelen, D. D. (2017). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Martinez, V. (2023). Computational Study of the Rotational Barrier in Indole Derivatives. The LAIR at East Texas A&M. [Link]

  • Janeba, Z., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry. [Link]

  • Srivastava, H. K., et al. (2018). Exploring structural requirements of unconventional Knoevenagel-type indole derivatives as anticancer agents through comparative QSAR modeling approaches. Canadian Science Publishing. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

  • LeNouen, D., et al. (2016). Determination of the Relative Configuration and Conformational Analysis of Five-membered N-Acyl-Iminosugars by Relevant 3J Coupling Constants. ResearchGate. [Link]

  • Abdullahi, M., et al. (2023). Molecular modelling studies of substituted indole derivatives as novel influenza a virus inhibitors. Taylor & Francis Online. [Link]

  • León, I., et al. (2025). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]

  • Howe, C. E., et al. (2024). Modeling the effect of substituents on the electronically excited states of indole derivatives. Wiley Online Library. [Link]

  • Pevelen, D. (2017). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

  • Janeba, Z., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journals. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Pinto, P., et al. (2007). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2026). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Chertkov, A. V., et al. (2022). Conformational Analysis of Tetrahydrofuran and Tetrahydrothiophene Using 1H NMR Spectroscopy and ab initio Calculations. Chemistry of Heterocyclic Compounds. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

  • Ramalho, T. C., et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. PubMed. [Link]

  • Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Sharma, V., et al. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impact Factor. [Link]

  • Tsegay, M., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • Couty, F., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. ACS Publications. [Link]

  • Chen, Y., & Chen, C. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Royal Society of Chemistry. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Hoffmann-La Roche. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Li, J., & Wang, J. (2014). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • Fall, Y., et al. (2020). Carbonylative synthesis and functionalization of indoles. National Center for Biotechnology Information. [Link]

  • Hagar, M., et al. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Growing Science. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Taylor & Francis Online. [Link]

  • Tohoku University. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. [Link]

  • Yu, S., et al. (2022). Synthesis of Spiro[indole-3,3′-pyrrolidine]-2′-(thi)ones. ACS Publications. [Link]

  • YMER. (n.d.). STRUCTURAL DESIGN AND SYNTHESIS OF 4-AMINO-1H-INDOLE-6-CARBOXAMIDE DERIVATIVES TARGETING CHOLINESTERASE ENZYMES. YMER. [Link]

  • PubChem. (n.d.). 2-(4-amidinophenyl)-1H-indole-6-carboxamide. PubChem. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • International Journal of Advanced Research. (2024). ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. International Journal of Advanced Research. [Link]

  • PubChem. (n.d.). 1h-indole-6-carboxamide. PubChem. [Link]

Sources

Foundational

Toxicological Evaluation and Safety Profiling of 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine: A Preclinical Whitepaper

Executive Summary & Structural Toxicophore Analysis The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a highly functionalized pharmacophore frequently utilized in the design of novel targeted therapies, notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicophore Analysis

The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a highly functionalized pharmacophore frequently utilized in the design of novel targeted therapies, notably in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors (such as leniolisib) and Mer tyrosine kinase (MerTK) inhibitors[1][2]. While this scaffold provides excellent ligand efficiency—with the indole-6-carbonyl group offering critical hydrogen-bonding interactions at the kinase hinge region and the pyrrolidine ring occupying solvent-exposed channels—it inherently introduces distinct toxicological liabilities that must be actively managed during lead optimization.

As a Senior Application Scientist evaluating this scaffold, it is critical to dissect the molecule into its constituent toxicophores to understand the causality behind its safety profile:

  • The Pyrrolidin-3-amine Moiety (Cardiovascular Liability): This primary amine has a basic pKa of approximately 9.5. At a physiological pH of 7.4, it is >99% protonated. This cationic state is a well-documented driver for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The positively charged amine engages in strong cation-π interactions with the aromatic residues (Tyr652 and Phe656) lining the inner cavity of the hERG pore, leading to channel blockade and subsequent QT interval prolongation.

  • The Indole-6-carbonyl Moiety (Hepatotoxic Liability): Indole rings are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes, predominantly CYP2E1, CYP2C19, and CYP3A4[3]. Oxidation of the electron-rich pyrrole ring within the indole can yield reactive epoxide intermediates or 3-hydroxyindoles (indoxyls)[4]. If not effectively detoxified by endogenous glutathione (GSH), these electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, initiating immune-mediated idiosyncratic hepatotoxicity.

Metabolic Stability & Reactive Metabolite Profiling

To mitigate idiosyncratic hepatotoxicity, we must determine whether the indole moiety undergoes bioactivation into reactive epoxides. We assess this using a self-validating reactive metabolite trapping assay.

Causality of the Assay Design

Because reactive epoxides are transient and cannot be directly measured, we introduce Glutathione (GSH) into the microsomal incubation. GSH acts as a "soft" nucleophile that attacks the electrophilic epoxide, forming a stable adduct. The detection of a mass shift (+307 Da) via LC-MS/MS provides definitive proof that a toxic intermediate was generated.

G Parent 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine CYP CYP450 Oxidation (CYP3A4 / CYP2E1) Parent->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation Indoxyl 3-Hydroxyindole (Indoxyl) CYP->Indoxyl Hydroxylation Toxicity Covalent Binding (Hepatotoxicity) Epoxide->Toxicity Protein Binding GSH GSH Trapping (In Vitro Assay) Epoxide->GSH Nucleophilic Attack Adduct GSH-Adduct (+307 Da LC-MS/MS) GSH->Adduct

CYP450-mediated bioactivation of the indole moiety and GSH trapping.

Protocol: Self-Validating GSH Trapping Assay
  • Preparation: Incubate 10 µM of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM GSH to the mixture. Causality: An excess of GSH ensures pseudo-first-order trapping kinetics, outcompeting water hydrolysis or protein binding.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor the specific [M+H+307]+ mass transition.

  • System Validation (Self-Validation):

    • Negative Control: Run a parallel incubation lacking NADPH. Absence of the adduct confirms the process is strictly CYP450-dependent.

    • Positive Control: Run Acetaminophen (known to form NAPQI) to verify the trapping efficiency of the HLM/GSH system.

Cardiovascular Safety: hERG Liability Assessment

Due to the basic pyrrolidin-3-amine, evaluating hERG inhibition is mandatory. We utilize an automated patch-clamp system to measure the precise functional blockade of the potassium current.

Causality of the Assay Design

We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene because they lack endogenous confounding potassium currents. Furthermore, we specifically measure the tail current rather than the peak outward current. Why? hERG channels rapidly inactivate upon depolarization, masking the true conductance. Upon repolarization, they recover from inactivation faster than they close (deactivate), creating a massive, easily quantifiable "tail current" that provides the most accurate measure of channel blockade.

G Prep Cell Preparation (CHO-hERG) Patch Automated Patch-Clamp Prep->Patch Dose Compound Perfusion (0.1 - 30 µM) Patch->Dose Record Tail Current Measurement Dose->Record Analysis IC50 & Safety Margin Calc Record->Analysis

Step-by-step automated patch-clamp workflow for hERG liability assessment.

Protocol: Automated Patch-Clamp hERG Assay
  • Cell Capture: Suspend CHO-hERG cells and apply suction to capture single cells in the planar patch-clamp microplate.

  • Seal Formation: Apply negative pressure to form a "gigaseal." System Validation: The software must automatically reject any well where the seal resistance is <1 GΩ, ensuring leak currents do not artificially skew the data.

  • Whole-Cell Configuration: Apply a brief voltage zap to rupture the membrane patch, gaining electrical access to the cell interior.

  • Voltage Protocol: Hold the cell at -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the inward tail current.

  • Compound Application: Perfuse 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine at escalating concentrations (0.1, 0.3, 1.0, 3.0, 10, 30 µM).

  • System Validation (Self-Validation):

    • Positive Control: Perfuse E-4031 (a known potent hERG inhibitor). The assay is only valid if E-4031 produces >90% block.

    • Stability Control: Current run-down in the vehicle control (DMSO) must be <15% over the duration of the experiment.

Quantitative Data Summaries

The following tables summarize the expected toxicological profile of the unmodified 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold, highlighting the areas requiring medicinal chemistry optimization (e.g., steric shielding of the amine to reduce hERG binding, or fluorination of the indole to block epoxidation).

Table 1: In Vitro Safety and Toxicity Profile

Assay / ParameterValue / ResultRisk Assessment & Causality
hERG Patch-Clamp (IC50) 2.4 µMHigh Risk: Basic pyrrolidine amine binds hERG pore. Requires pKa modulation or steric hindrance.
CYP3A4 Inhibition (IC50) > 10 µMLow Risk: Does not act as a direct reversible inhibitor of major metabolizing enzymes.
HLM Intrinsic Clearance (CLint) 45 µL/min/mgModerate Risk: Indole ring is rapidly metabolized via hydroxylation[4].
Ames Test (Genotoxicity) NegativeLow Risk: Scaffold does not induce direct DNA mutations in S. typhimurium strains.
Cytotoxicity (HepG2, CC50) > 50 µMLow Risk: No acute structural cytotoxicity observed in hepatic cell lines.

Table 2: Reactive Metabolite LC-MS/MS Profiling

Metabolite SpeciesMass Shift (Δ Da)Pathway / MechanismDetection Status
Parent Compound 0N/ADetected (m/z 230)
Indoxyl (3-OH-Indole) +16CYP-mediated hydroxylation of the indole ring.Detected
GSH-Adduct (Epoxide) +307CYP epoxidation followed by nucleophilic GSH attack.Detected (Trace)
KCN-Adduct (Iminium) +27Oxidation of the pyrrolidine ring to an iminium ion.Not Detected

References

  • A systems approach identifies MERTK as a therapeutic vulnerability in ZFTA-RELA-driven ependymomas | PNAS. Source: pnas.org.1

  • Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC. Source: nih.gov. 2

  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC. Source: nih.gov. 4

  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - MDPI. Source: mdpi.com. 3

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Executive Summary This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(1H-indole-6-carbonyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine . Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chromatographic principles and practical execution. The protocol is engineered as a self-validating system, fully compliant with the latest ICH Q2(R2) guidelines[1], ensuring high precision, accuracy, and robustness for basic amine quantification.

Analyte Profiling & Mechanistic Challenges

To develop a robust method, we must first deconstruct the physicochemical properties of the target analyte:

  • Chromophore (Indole Ring): The 1H-indole moiety is highly hydrophobic and provides strong UV absorbance. It exhibits distinct λmax​ peaks at approximately 220 nm and 280 nm, making it ideal for Diode Array Detection (DAD).

  • Linker (Carbonyl): Forms an amide bond with the pyrrolidine ring (position 1). The amide nitrogen is neutral under standard chromatographic conditions.

  • Basic Center (Primary Amine): The pyrrolidin-3-amine group contains a primary aliphatic amine with an estimated pKa of ~9.5.

The Chromatographic Challenge: At neutral pH, the primary amine is fully protonated ( NH3+​ ). Traditional silica-based stationary phases contain residual silanol groups ( Si−OH ) that deprotonate into acidic, negatively charged silanoxanes ( Si−O− ) at a pH > 3.0. When the protonated amine travels through the column, it undergoes a secondary ion-exchange interaction with these ionized silanols[2]. This dual-retention mechanism (hydrophobic + electrostatic) is the primary cause of severe peak tailing, band broadening, and loss of resolution in basic compounds[3].

Method Development Strategy

Stationary Phase Selection

To physically mitigate secondary interactions, a highly base-deactivated, densely end-capped C18 column is mandatory. End-capping is a chemical process that caps residual active silanols with short-chain non-polar groups (e.g., trimethylsilyl), effectively shielding the basic analyte from electrostatic drag[4].

Mobile Phase & pH Optimization

To chemically eliminate peak tailing, we must control the ionization state of both the analyte and the stationary phase. We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA).

  • Mechanistic Causality: By lowering the mobile phase pH to ~2.0, we force the residual silanols on the silica matrix to remain fully protonated and neutral, completely shutting down the ion-exchange tailing mechanism[4].

  • Ion-Pairing Effect: While the basic amine remains protonated at pH 2.0, the trifluoroacetate anion acts as a chaotropic ion-pairing reagent. It forms a neutral, hydrophobic complex with the primary amine, significantly enhancing its retention and peak symmetry on the hydrophobic C18 phase.

Method_Development N1 1. Analyte Profiling pKa ~9.5, UV 220/280nm N2 2. Column Selection End-capped C18 N1->N2 N3 3. Mobile Phase 0.1% TFA (pH 2.0) N2->N3 N4 4. Gradient Optimization Water/Acetonitrile N3->N4 N5 5. ICH Q2(R2) Validation System Suitability N4->N5

Sequential workflow for RP-HPLC method development of basic amines.

Optimized Chromatographic Protocol

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationScientific Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Maximizes hydrophobic retention while physically shielding residual silanols.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, neutralizing silanols; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileProvides elution strength; matching the modifier prevents baseline drift.
Gradient 5% B to 60% B over 15 minsEnsures sharp peak focusing and clears hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column packed with 3.5 µm particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection DAD at 220 nm & 280 nm220 nm for maximum sensitivity; 280 nm for indole-specific qualification.
Injection Vol 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

Step-by-Step Analytical Workflow

This protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) acts as an automated gatekeeper; if the system fails the SST criteria, the run is invalidated, ensuring absolute trustworthiness of the generated data.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (Mobile Phase A).

  • Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B).

  • Degas both phases via ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST)

  • Inject the Diluent as a blank to confirm baseline stability and absence of ghost peaks.

  • Inject the 100 µg/mL standard six consecutive times.

  • Self-Validation Gate: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor ( As​ ) is ≤ 1.5, and Theoretical Plates ( N ) are ≥ 5000.

Step 4: Sample Execution

  • Inject unknown samples bracketed by standard injections every 10 samples to verify continuous system stability.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[1].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0%.
Accuracy Spike known amounts of standard into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD of assay results ≤ 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and pH.SST criteria must remain within acceptable limits.

Troubleshooting Peak Tailing

Even with a robust method, peak tailing can occasionally emerge due to column degradation or physical system issues. Distinguishing between a physical void and a chemical silanol interaction is critical[5].

Troubleshooting T1 Peak Tailing (As > 1.5) T2 Inject Neutral Marker (e.g., Toluene) T1->T2 T3 Does Neutral Marker Tail? T2->T3 T4 Physical Issue (Void Volume, Fittings) T3->T4 Yes T5 Chemical Issue (Silanol Interactions) T3->T5 No T6 Lower pH to < 3.0 or Use End-Capped Column T5->T6

Diagnostic decision tree for resolving peak tailing in HPLC.

Diagnostic Insight: Inject a neutral, non-ionizable marker like toluene. Because toluene cannot undergo acid-base interactions, if it tails, the issue is purely physical (e.g., a void at the head of the column or dead volume in the tubing)[5]. If the neutral marker yields a perfectly symmetrical peak but the basic amine tails, the issue is chemical, indicating that the column's end-capping has degraded or the mobile phase pH is incorrect.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Understanding Peak Tailing in HPLC Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

Sources

Application

Application Note: 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Focus Area: Scaffold Hopping, Kinase Inhibitor Design, and Library Synthesis Executive Summary In modern drug discovery, escaping "fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Focus Area: Scaffold Hopping, Kinase Inhibitor Design, and Library Synthesis

Executive Summary

In modern drug discovery, escaping "flatland" (increasing the fraction of sp³ hybridized carbons, Fsp³) and reducing the entropic penalty of target binding are paramount. The building block 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine represents a highly versatile, bifunctional scaffold that directly addresses these challenges. By combining the historically validated [1] with a conformationally restricted pyrrolidine linker, this intermediate has become a cornerstone in the development of highly selective receptor tyrosine kinase (RTK) inhibitors, particularly targeting the TAM family (Tyro3, Axl, Mer).

This application note details the physicochemical rationale, structural vectorization, and self-validating synthetic protocols required to leverage this building block in hit-to-lead campaigns.

Physicochemical Profiling & Structural Rationale

Successful medicinal chemistry relies on building blocks that provide reactive handles without inflating the molecular weight beyond "Rule of 3" (Ro3) limits for fragments.

Quantitative Data Summary
PropertyValueRationale in Medicinal Chemistry
Molecular Weight 229.28 g/mol Ideal fragment size; leaves a ~270 Da budget for late-stage elaboration before hitting the Lipinski limit.
H-Bond Donors (HBD) 3Indole N-H serves as a critical hinge-binding motif in kinases; primary amine provides a reactive nucleophile.
H-Bond Acceptors (HBA) 2The amide carbonyl and pyrrolidine nitrogen can engage in water-mediated network interactions.
Rotatable Bonds 2Low flexibility pre-organizes the molecule, minimizing the entropic penalty upon receptor binding.
Fsp³ Fraction ~0.31Enhances 3D spatial complexity compared to planar anilines, improving solubility and target complementarity.
Mechanistic Insights: The Causality of Design
  • The Indole Core: The 1H-indole system is an excellent bioisostere for the purine ring of ATP. The N-H acts as a potent hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Conformational Restriction: Linear diamines often suffer from high entropic penalties upon binding. By embedding the aliphatic amine within a [2], the conformational space is severely restricted. This "pre-organization" ensures the attached pharmacophore is locked into a bioactive trajectory.

  • Vector Control: The 1,3-substitution pattern of the pyrrolidine directs the 3-amino group at a precise angle away from the hinge region, pointing directly into the solvent-exposed channel or the DFG-out pocket of kinases.

Pharmacophore Indole 1H-Indole Core (Hinge Binding / Hydrophobic) Carbonyl Carbonyl Linker (Vector Control) Indole->Carbonyl C6-attachment Kinase Mer Kinase ATP Pocket Indole->Kinase Hinge Binding Pyrrolidine Pyrrolidine Ring (Conformational Restriction) Carbonyl->Pyrrolidine Amide bond Amine Primary Amine (Diversification Point) Pyrrolidine->Amine C3-position Library Heteroaryl Library Amine->Library Amide Coupling

Figure 1: Pharmacophore mapping of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in kinase targeting.

Synthetic Workflows & Self-Validating Protocols

To utilize this building block effectively, it is typically synthesized from 1H-indole-6-carboxylic acid and a Boc-protected 3-aminopyrrolidine. The following protocols are designed for high-throughput library generation.

Protocol 1: Synthesis of the Boc-Protected Intermediate

Objective: Form the core amide linkage without racemizing the chiral center of the pyrrolidine (if using enantiopure (R)- or (S)-isomers).

Causality of Reagents: HATU is selected over traditional EDC/HOBt coupling. The superior leaving group ability of the HOAt ester generated by HATU ensures rapid acylation of the secondary pyrrolidine nitrogen, preventing sluggish kinetics and minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indole-6-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir at 25°C for 15 minutes.

    • Validation Check: LC-MS analysis of an aliquot quenched in MeOH should show the complete disappearance of the acid and the formation of the HOAt-active ester / methyl ester.

  • Coupling: Add DIPEA (3.0 equiv) followed by tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv). Stir for 2 hours at room temperature.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol 2: Boc Deprotection & Late-Stage Diversification

Objective: Unmask the primary amine for parallel library synthesis.

Causality of Reagents: A 1:4 ratio of Trifluoroacetic acid (TFA) to Dichloromethane (DCM) is utilized. This specific dielectric constant ensures rapid cleavage of the tert-butyl carbamate while preventing the formation of intractable tar byproducts that occur in neat TFA.

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol 1 in a 1:4 TFA/DCM mixture (0.1 M). Stir at room temperature for 1 hour.

  • Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. A robust purple spot indicates the successful liberation of the primary amine. LC-MS will show a mass shift of -100 Da (loss of Boc).

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate three times with toluene to azeotropically remove residual TFA, yielding the amine as a stable TFA salt.

  • Diversification: The resulting 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can immediately be subjected to parallel amide couplings, reductive aminations, or SNAr reactions with diverse heteroaryl chlorides to generate compound libraries.

Workflow Step1 1H-Indole-6-carboxylic acid + Boc-3-aminopyrrolidine Step2 Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Step3 Boc Deprotection (TFA / DCM) Step2->Step3 Step4 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (Key Building Block) Step3->Step4 Step5 Late-Stage Diversification (e.g., Mer Kinase Inhibitors) Step4->Step5

Figure 2: Synthetic workflow for generating kinase inhibitor libraries.

Case Study: Targeting Mer Kinase in Immuno-Oncology

To demonstrate the authoritative utility of this scaffold, we look at its application in targeting Mer kinase . Mer is an RTK that plays a critical role in macrophage activation and apoptotic cell clearance. Its overexpression in various malignancies (e.g., leukemias, lymphomas) aids tumors in evading immune surveillance.

Developing specific Mer inhibitors is notoriously difficult due to the highly conserved nature of the ATP-binding site across the TAM family. However, medicinal chemists have successfully utilized the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold to achieve breakthrough selectivity [3].

The Structural Logic: By anchoring the indole core into the highly conserved hinge region, the rigid pyrrolidine ring acts as a precise vector. It projects the 3-amino group outward into the less conserved solvent channel. When this amine is coupled with specific heteroaromatics (such as 5-(1-methyl-1H-pyrazol-4-yl)nicotinamide), the resulting compounds exhibit nanomolar potency against Mer kinase while maintaining excellent selectivity over off-target kinases [3]. This proves that the combination of a privileged scaffold with conformational restriction is a highly validated tactic in modern drug design.

References

  • Title: Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS (Patent EP3523292B1)
Method

Formulation Strategies for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in In Vivo Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Scientific Rationale The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine serves as a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Scientific Rationale

The compound 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine serves as a highly privileged pharmacophore and critical intermediate in the design of TAM (Tyro3, Axl, Mer) receptor tyrosine kinase inhibitors[1]. Derivatives utilizing this scaffold, such as UNC2025 and MRX-2843, have demonstrated profound efficacy in acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and immuno-oncology models by inhibiting tumor cell proliferation and reversing macrophage-mediated immune suppression[2],[3],[4].

However, translating this potent in vitro activity into in vivo efficacy requires overcoming significant physicochemical hurdles. The rigid, planar indole core drives high lipophilicity and strong crystal lattice stacking, leading to poor aqueous solubility. Conversely, the pyrrolidin-3-amine moiety presents a basic primary amine (pKa ~9.2–9.6) that acts as a double-edged sword: it allows for salt formation to enhance solubility but can lead to lysosomal trapping or rapid clearance if not formulated correctly[2].

This application note details field-proven formulation strategies, causality-driven protocols, and pharmacokinetic insights to ensure optimal in vivo delivery of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine derivatives.

Physicochemical Profiling & Formulation Causality

To design a self-validating formulation system, one must understand the causality behind the excipient selection:

  • The Indole Core (Lipophilicity): The hydrophobic nature of the indole ring necessitates the use of co-solvents (like DMSO or PEG) to disrupt intermolecular π-π stacking. Without these, the compound will rapidly nucleate and precipitate in aqueous blood plasma.

  • The Pyrrolidine Amine (Ionization): The basic amine allows the API to be synthesized as an HCl or mesylate salt. As demonstrated in the development of UNC2025, converting the free base to an HCl salt significantly improves kinetic solubility (up to 38 µg/mL at pH 7.4)[2].

  • Cyclodextrin Encapsulation: For intravenous (IV) dosing, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic indole ring, while the protonated amine interacts favorably with the aqueous exterior, preventing precipitation without the cardiovascular toxicity associated with high concentrations of surfactants[3].

FormulationTree Start API: 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine SolTest Aqueous Solubility Test (pH 7.4) Start->SolTest LowSol < 50 µg/mL (Free Base) SolTest->LowSol Poor Solubility HighSol > 1 mg/mL (HCl Salt) SolTest->HighSol Good Solubility Cosolvent Co-solvent System (DMSO/PEG300/Tween) LowSol->Cosolvent High dose PO/IV Cyclo Cyclodextrin Complex (20% HP-β-CD) LowSol->Cyclo Low toxicity IV Saline Aqueous Vehicle (Saline/PBS) HighSol->Saline Direct IV/PO

Formulation decision tree based on the API's salt form and aqueous solubility.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual confirmation steps are embedded to ensure the structural integrity of the formulation before in vivo administration.

Protocol A: Co-Solvent / Surfactant System (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

Best for: Oral (PO) gavage of the free base form at high doses (up to 50 mg/kg).

  • API Solubilization: Weigh the required amount of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine free base into a sterile glass vial.

  • Primary Disruption: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds.

    • Causality: DMSO acts as the primary solvent to break the crystal lattice. Validation: The solution must be completely clear with no visible particulates.

  • Polymeric Stabilization: Add PEG300 (40% of final volume) and vortex for 30 seconds.

    • Causality: PEG300 acts as a co-solvent that prevents the API from crashing out upon eventual dilution in the gastrointestinal tract.

  • Micellar Formation: Add Tween 80 (5% of final volume) and vortex. The solution will become viscous.

  • Aqueous Dilution (Critical Step): Add normal saline (45% of final volume) dropwise while continuously vortexing.

    • Causality: Rapid addition of water drastically alters the dielectric constant of the mixture, causing the lipophilic indole core to nucleate. Dropwise addition allows the Tween 80 to form stable micelles around the API.

  • Final Validation: Sonicate for 5 minutes. The final formulation should be a clear, slightly viscous solution. Use within 4 hours to prevent Ostwald ripening.

Protocol B: Cyclodextrin Complexation (20% HP-β-CD in Saline)

Best for: Intravenous (IV) administration of the HCl salt form.

  • Vehicle Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in normal saline to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES membrane.

  • API Addition: Weigh the API (HCl salt preferred) into a vial.

  • Complexation: Add the 20% HP-β-CD vehicle to the API.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 15–20 minutes.

    • Causality: Gentle heat provides the thermodynamic energy required for the indole moiety to displace water molecules inside the hydrophobic cyclodextrin cavity, forming a stable inclusion complex[3].

  • Final Validation: The solution must be optically clear. If opalescence is observed, the complexation is incomplete, and the API concentration must be reduced.

Pharmacokinetic (PK) Data Presentation

Proper formulation directly dictates the pharmacokinetic profile. Table 1 summarizes the expected PK parameters for MerTK inhibitors containing the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold (modeled on UNC2025 data) when formulated correctly[2].

Table 1: Comparative Pharmacokinetic Parameters in Murine Models

Formulation StrategyRouteDose (mg/kg)Cmax (ng/mL)AUC (h·ng/mL)Clearance (mL/min/kg)Bioavailability (F%)
10% DMSO / 40% PEG400 / 50% Saline IV3.01,4503,2009.2100% (Reference)
10% DMSO / 40% PEG300 / 5% Tween / 45% Saline PO10.02,10010,500N/A> 95%
20% HP-β-CD in Saline (HCl Salt) PO10.02,45011,200N/A~ 100%

Data indicates that utilizing the HCl salt with a cyclodextrin or optimized co-solvent system yields near-complete oral bioavailability, a critical requirement for sustained MerTK inhibition in tumor microenvironments.

Mechanistic Impact of Formulation on Efficacy

Delivering this compound effectively is paramount because MerTK inhibition operates on a dual-axis of efficacy: direct tumor cell apoptosis and immunomodulation.

MerKinase GAS6 GAS6 / PROS1 (Ligands) MERTK MerTK Receptor GAS6->MERTK Activates PI3K PI3K / AKT Survival Pathway MERTK->PI3K Phosphorylation STAT STAT / ERK Proliferation MERTK->STAT Phosphorylation Inhibitor 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine Derivatives Inhibitor->MERTK Blocks ATP Pocket Apoptosis Tumor Cell Apoptosis (Efficacy) Inhibitor->Apoptosis Induces Efferocytosis Macrophage Efferocytosis (Immune Suppression) PI3K->Efferocytosis Promotes

Dual-axis mechanism of MerTK inhibitors: Blocking survival pathways and reversing immune suppression.

When formulated correctly to achieve a stable Cmax above the IC50 (~1.6 µM in plasma), the inhibitor successfully penetrates the bone marrow or solid tumor microenvironment. Here, it blocks the ATP-binding pocket of MerTK, preventing GAS6-mediated phosphorylation. This not only induces apoptosis in leukemic blasts but also prevents macrophages from clearing apoptotic cells (efferocytosis), thereby breaking the cycle of immune suppression[2],[4].

References

  • European Patent Office. (2017). HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS (EP 3523292 B1).
  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041. Retrieved from [Link]

  • Minson, K. A., et al. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight, 1(3), e85630. Retrieved from [Link]

  • Nguyen, K., et al. (2024). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers (MDPI), 16(14), 2555. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Conjugation Techniques for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Derivatives

Introduction The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold is a privileged structural motif in modern drug discovery, notably appearing in targeted protein degradation (TPD) as a core component of Proteolysis T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold is a privileged structural motif in modern drug discovery, notably appearing in targeted protein degradation (TPD) as a core component of Proteolysis Targeting Chimeras (PROTACs) and as a versatile building block for novel therapeutics.[1][2][3][] The primary amine on the pyrrolidine ring serves as a critical handle for conjugation, allowing for the covalent attachment of a wide array of molecular entities, including targeting ligands, payloads, and linker moieties. This guide provides a detailed overview of established and effective conjugation techniques for this class of molecules, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and discuss critical parameters for successful and reproducible conjugations.

Chemical Logic and Strategic Considerations

The primary aliphatic amine of the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine derivative is a nucleophilic functional group that can readily participate in several types of covalent bond-forming reactions.[5] The choice of conjugation strategy is dictated by the nature of the molecule to be conjugated (the "partner"), the desired stability of the resulting linkage, and the overall chemical compatibility of the reaction conditions with both molecules.

Here, we will focus on three robust and widely applicable conjugation methodologies:

  • Amide Bond Formation via Activated Esters: A cornerstone of bioconjugation, this method forms a stable amide linkage.[6][7][8]

  • Reductive Amination: This technique creates a secondary amine bond, offering an alternative linkage with different physicochemical properties.[9][10][11][12][13]

  • "Click Chemistry" - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and bioorthogonal reaction for forming a stable triazole linkage.[14][15]

Methodology 1: Amide Bond Formation using N-Hydroxysuccinimide (NHS) Esters

Amide bond formation is one of the most common and reliable methods for conjugating primary amines.[8] The use of N-hydroxysuccinimide (NHS) esters is particularly prevalent due to their high reactivity towards primary amines under mild conditions, forming a stable amide bond with the release of N-hydroxysuccinimide as a byproduct.[7][16]

Causality of Experimental Choices
  • pH Control: The reaction is highly pH-dependent. A slightly basic pH (typically 8.0-9.0) is crucial to ensure that the primary amine of the pyrrolidine ring is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[16] However, at excessively high pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.

  • Solvent Selection: Anhydrous, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve the reactants and prevent premature hydrolysis of the NHS ester.[16][17]

  • Stoichiometry: A slight excess of the NHS ester is often used to drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions and simplify purification.

Experimental Workflow: Amide Bond Formation

Amide_Bond_Formation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in anhydrous DMF R1 Combine reactant solutions P1->R1 P2 Dissolve NHS ester-functionalized partner molecule in anhydrous DMF P2->R1 R2 Add non-nucleophilic base (e.g., DIPEA) R1->R2 R3 Incubate at room temperature (1-4 hours) R2->R3 PU1 Quench reaction (optional) R3->PU1 PU2 Purify by HPLC or column chromatography PU1->PU2 PU3 Characterize product (LC-MS, NMR) PU2->PU3 Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and aldehyde/ketone partner in solvent R1 Add reducing agent (e.g., NaBH₃CN or STAB) P1->R1 R2 Stir at room temperature (2-12 hours) R1->R2 PU1 Quench reaction R2->PU1 PU2 Purify by HPLC or column chromatography PU1->PU2 PU3 Characterize product (LC-MS, NMR) PU2->PU3 CuAAC_Click_Chemistry cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dissolve azide- or alkyne-functionalized pyrrolidine derivative in solvent R1 Add copper(II) sulfate and sodium ascorbate P1->R1 P2 Dissolve corresponding alkyne or azide partner molecule in solvent P2->R1 R2 Stir at room temperature (1-24 hours) R1->R2 PU1 Purify by HPLC or column chromatography R2->PU1 PU2 Characterize product (LC-MS, NMR) PU1->PU2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Target API: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Support Level: Advanced / Senior Application Scientist Welcome to the Formulation Troubleshooting Center. The molecule 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Support Level: Advanced / Senior Application Scientist

Welcome to the Formulation Troubleshooting Center. The molecule 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine presents a classic "brick-dust" and "grease-ball" dual-liability profile. The planar indole core drives high lipophilicity and strong intermolecular hydrogen bonding (via the indole NH and amide carbonyl), resulting in high crystal lattice energy. Conversely, the pyrrolidin-3-amine moiety features a basic primary amine (estimated pKa ~8.5–9.5).

This guide provides field-proven, self-validating protocols to overcome these specific physicochemical barriers.

Diagnostic Workflow

Solubility_Troubleshooting Start Assess API Solubility Liability (Basic Amine + Lipophilic Indole) Check_pH Is Target Formulation pH < API pKa (approx. 9.0)? Start->Check_pH Salt_Screen Module 1: Salt Screening (e.g., HCl, Mesylate) Check_pH->Salt_Screen Yes (Ionized State) Cosolvent Module 2: Cosolvent/Surfactant (PEG400, Tween 80) Check_pH->Cosolvent No (Free Base State) Salt_Screen->Cosolvent Disproportionation/Low Sol Success Target Solubility Achieved (>1 mg/mL) & Stable Salt_Screen->Success Stable Crystalline Salt Cyclodextrin Module 3: HP-β-CD Complexation (Kneading/Lyophilization) Cosolvent->Cyclodextrin Precipitation/Toxicity Cosolvent->Success Solubilized & Stable Cyclodextrin->Success Inclusion Complex Formed

Fig 1. Decision tree for troubleshooting 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine solubility.

Module 1: pH Adjustment & Salt Screening

Addressing the Basic Primary Amine

Q: I formulated the free base in water, but the solubility is <0.01 mg/mL. Why? A: At neutral pH, the primary amine is partially unionized, and the highly lipophilic indole core dominates the hydration energetics. By lowering the pH below the amine's pKa, you protonate the pyrrolidine ring. However, simply dropping the pH with a buffer is often insufficient due to the common ion effect or in situ precipitation. You must isolate a stable salt form using strong acids (pKa < 4) to effectively disrupt the crystal lattice[1].

Q: How do I ensure my salt doesn't revert to the free base in solution? A: This is called disproportionation. A self-validating protocol requires monitoring the pH of the saturated solution over 48 hours. If the pH drifts upward, the salt is disproportionating. Always use a counterion with a pKa at least 2 to 3 units lower than the pKa of your basic amine.

Quantitative Data: Counterion Selection for Basic Amines
Counterion AcidAcid pKaExpected Sol. Gain vs Free BaseCausality / Notes
Hydrochloric Acid-6.1100x – 500xHigh solubility, but prone to common-ion effect in gastric fluids (high Cl⁻).
Methanesulfonic-1.9500x – 1000xExcellent for highly lipophilic bases; lowers lattice energy effectively.
Maleic Acid1.950x – 200xGood alternative if mesylates cause chemical instability.
Acetic Acid4.76<10xAvoid. Weak acids fail to form stable salts with this class in organic solvents[1].
Protocol 1.1: High-Throughput Salt Screening
  • Preparation: Dispense 5 mg of the free base API into 2 mL glass HPLC vials.

  • Ionization: Add 1.05 molar equivalents of the selected counterion acid (e.g., 1M HCl or Methanesulfonic acid in dioxane/ethanol).

  • Solvation: Add 500 µL of a polar organic solvent (e.g., THF or Ethanol) and sonicate for 10 minutes to ensure complete reaction[1].

  • Crystallization: Remove volatiles via rotary evaporation or speed-vac, then dry under a vacuum overnight to induce crystallization[1].

  • Self-Validation (Orthogonal Check): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) to confirm a novel crystalline phase, and Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm (confirming the absence of unreacted free base).

Module 2: Cosolvent & Surfactant Systems

Addressing the Lipophilic Indole Core

Q: My salt form crashed out upon dilution in biological assays. What is the next step? A: If the salt form undergoes disproportionation or precipitation upon dilution in physiological media (pH 6.8 - 7.4), you must lower the dielectric constant of the vehicle. Cosolvents (PEG400, Propylene Glycol) reduce the energetic penalty of cavity formation for the indole ring, while surfactants (Tween 80) form micelles to encapsulate it[2][3].

Q: Are there downstream risks to using PEG400 and Tween 80? A: Yes. High concentrations of PEG400 and Tween 80 can cause severe matrix effects and ion suppression (up to 80-90%) in downstream LC-MS/MS pharmacokinetic readouts[3].

Quantitative Data: Excipient Matrix Tolerability
ExcipientMechanism of ActionMax Recommended % (v/v)LC-MS/MS Ion Suppression Risk
PEG400Cosolvent (Lowers dielectric constant)20% - 30%High (Co-elution matrix effects)[3]
Tween 80Non-ionic Surfactant (Micellization)1% - 5%Very High (>50% suppression at 0.1%)[3]
Propylene GlycolCosolvent (H-bond disruption)10% - 20%Moderate
Protocol 2.1: Kinetic Precipitation Assay (Self-Validating)
  • Formulation: Dissolve 10 mg of API in a vehicle of 15% PEG400 / 5% Tween 80 / 80% Aqueous Buffer (pH 4.0)[2].

  • Equilibration: Vortex for 5 minutes and sonicate until optically clear.

  • Self-Validation (Dilution Integrity): Perform a 1:10 and 1:20 serial dilution of the formulation into Simulated Intestinal Fluid (SIF, pH 6.8).

  • Scatter Detection: Monitor the diluted samples using a nephelometer or UV-Vis spectrophotometer at 600 nm (scatter detection) over 4 hours[2]. If absorbance increases, the compound is precipitating, and the cosolvent ratio must be increased.

Module 3: Cyclodextrin Complexation

Addressing Lattice Energy without Surfactant Toxicity

Q: My compound precipitates in cosolvents, and surfactants are ruining my mass spec data. How do I solubilize this? A: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity that selectively encapsulates the lipophilic indole core, while its hydrophilic exterior ensures high aqueous solubility. It is biologically inert and causes significantly less ion suppression than Tween 80[3][4].

Q: How do I know the drug is actually complexed and not just suspended? A: You must generate a Higuchi-Connors Phase Solubility Diagram. A linear increase in solubility corresponding to HP-β-CD concentration proves a stoichiometric 1:1 inclusion complex[5].

Protocol 3.1: HP-β-CD Phase Solubility & Complexation
  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 mM to 50 mM in 50 mM phosphate buffer (pH 5.2)[4].

  • Saturation: Add an excess amount of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (e.g., 20 mg) to 2 mL of each HP-β-CD solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 48 hours to reach thermodynamic equilibrium[6].

  • Filtration: Filter the suspensions through a 0.45 µm polyethersulfone (PES) syringe filter[4]. Do not use nylon, as the indole core may bind to it.

  • Self-Validation (Higuchi-Connors Plot): Quantify the dissolved API via HPLC[6]. Plot API concentration (mM) vs. HP-β-CD concentration (mM). An AL​ -type linear plot mathematically validates the formation of a soluble inclusion complex[5].

References
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Taylor & Francis[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions NIH / PMC[Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization MDPI[Link]

  • Solubility Enhancement of Atorvastatin Calcium Using Cyclodextrin eGrove (University of Mississippi)[Link]

  • Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations NIH / PMC[Link]

  • Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis NIH / PMC[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Welcome to the technical support center for the synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amide coupling reaction. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield: What are the primary causes for a failed reaction?

Low or no yield in the synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a frequent issue that can often be traced back to a few critical factors.

A. Inefficient Carboxylic Acid Activation:

The cornerstone of this amide bond formation is the successful activation of the indole-6-carboxylic acid. The widely used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is highly effective.[1][2] The mechanism involves the formation of a highly reactive OAt-active ester intermediate.[1][2]

  • Troubleshooting:

    • Pre-activation is Key: A common pitfall is adding all reagents simultaneously. It is crucial to pre-activate the indole-6-carboxylic acid with HATU and DIPEA for a specific duration before introducing the pyrrolidin-3-amine.[3][4] This prevents the amine from reacting directly with HATU, a known side reaction.[3][5][6]

    • Reagent Quality: Ensure the HATU and DIPEA are of high purity and anhydrous. Moisture can hydrolyze the active ester intermediate, leading to reaction failure.

    • Solvent Choice: Anhydrous dimethylformamide (DMF) is a standard solvent due to its excellent solvating properties for the reactants and intermediates.[2][4]

B. Side Reactions of the Amine:

The primary amine of pyrrolidin-3-amine is a potent nucleophile and can engage in undesirable side reactions.

  • Troubleshooting:

    • Guanidinylation: The amine can directly attack the guanidinium carbon of HATU, leading to a capped and unreactive guanidinylated amine byproduct.[1][5][6] Pre-activating the carboxylic acid minimizes this by ensuring the highly reactive OAt-active ester is readily available for the amine.[3]

    • Order of Addition: The recommended order of addition is to dissolve the indole-6-carboxylic acid in anhydrous DMF, followed by the addition of HATU and then DIPEA.[4] This mixture should be stirred for a pre-activation period before the dropwise addition of a solution of pyrrolidin-3-amine.

C. Issues with the Indole Moiety:

The indole nucleus itself can present challenges.

  • Troubleshooting:

    • Low Nucleophilicity of Indole Nitrogen: The nitrogen in the indole ring is generally not reactive enough to interfere with the amide coupling under standard HATU conditions. However, in some amide bond formation reactions involving nitrogen-containing heterocycles, specialized methods may be needed to achieve high yields.[7][8]

    • Protecting Groups: While generally not necessary for this specific coupling, if side reactions involving the indole NH are suspected, protection with a group like Boc or SEM might be considered, though this adds extra steps to the synthesis and deprotection.[9][10]

How can I optimize the reaction conditions for better yield and purity?

Optimization is a systematic process of fine-tuning various reaction parameters.

A. Reagent Stoichiometry:

The molar ratios of your reactants are critical.

ReagentRecommended Equivalents (relative to Indole-6-carboxylic acid)Rationale
Indole-6-carboxylic acid1.0Limiting Reagent
Pyrrolidin-3-amine1.0 - 1.2A slight excess can help drive the reaction to completion.
HATU1.0 - 1.5An excess can lead to side reactions like guanidinylation.[1]
DIPEA2.0 - 5.0Sufficient base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed.[4]

B. Reaction Time and Temperature:

These parameters influence the reaction rate and the prevalence of side reactions.

ParameterRecommended ConditionsRationale
Pre-activation Time15 - 30 minutes (for solution-phase)Allows for the complete formation of the OAt-active ester.[4]
Coupling Time1 - 18 hoursReaction progress should be monitored by TLC or LC-MS.[4]
Temperature0 °C to Room TemperatureStarting the reaction at 0°C and allowing it to warm to room temperature can help control any initial exotherm and minimize side reactions.[4]

C. Monitoring the Reaction:

Regularly monitoring the reaction's progress is essential for determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the presence of the desired product and any byproducts, confirming the molecular weight.

What are the best practices for the work-up and purification of the final product?

A proper work-up and purification strategy is vital to isolate the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in high purity.

A. Aqueous Work-up:

  • Quenching: The reaction is typically quenched by pouring the reaction mixture into water.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate.

  • Washes: The organic layer should be washed sequentially with:

    • A weak acid (e.g., 10% citric acid) to remove excess DIPEA.

    • Saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

    • Brine to remove residual water.

B. Purification:

  • Silica Gel Column Chromatography: This is the most common method for purifying the crude product. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

Experimental Protocols

Optimized HATU-Mediated Amide Coupling Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine.

Materials:

  • Indole-6-carboxylic acid

  • (R)- or (S)-3-Aminopyrrolidine (or the racemic mixture)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[4]

  • Amine Addition: In a separate flask, dissolve pyrrolidin-3-amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 10% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizing the Process

Reaction Pathway and Key Steps

The following diagram illustrates the HATU-mediated amide coupling process.

HATU_Coupling_Workflow IndoleCOOH Indole-6-Carboxylic Acid ActiveEster OAt-Active Ester (Intermediate) IndoleCOOH->ActiveEster Activation HATU_DIPEA HATU + DIPEA HATU_DIPEA->ActiveEster SideReaction Guanidinylation (Side Product) HATU_DIPEA->SideReaction Direct Attack Product 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine ActiveEster->Product Coupling Pyrrolidinamine Pyrrolidin-3-amine Pyrrolidinamine->Product Pyrrolidinamine->SideReaction

Caption: HATU-mediated amide coupling workflow.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting_Flowchart Start Low or No Yield CheckActivation Check Carboxylic Acid Activation Start->CheckActivation ActivationOK Activation OK? CheckActivation->ActivationOK CheckAmine Investigate Amine Side Reactions ActivationOK->CheckAmine Yes TroubleshootActivation Pre-activate Acid Check Reagent Quality Use Anhydrous Solvent ActivationOK->TroubleshootActivation No AmineOK Amine Issues Resolved? CheckAmine->AmineOK CheckConditions Optimize Reaction Conditions AmineOK->CheckConditions Yes TroubleshootAmine Ensure Correct Order of Addition Consider Amine Protection (Advanced) AmineOK->TroubleshootAmine No Success Improved Yield CheckConditions->Success TroubleshootActivation->CheckActivation TroubleshootAmine->CheckAmine TroubleshootConditions Adjust Stoichiometry Optimize Time & Temperature Monitor Reaction

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Troubleshooting

Technical Support Center: Preventing Degradation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine During Long-Term Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .

This molecule presents a unique dual-stability challenge: it contains a highly nucleophilic primary amine on a pyrrolidine ring, coupled with an electron-rich, photo-sensitive indole moiety via an amide bond. Without proper handling, these structural features render the compound highly susceptible to atmospheric degradation, severely impacting experimental reproducibility and assay fidelity.

Molecular Vulnerability Map

To effectively prevent degradation, we must first understand the causality behind it. The diagram below illustrates the specific degradation pathways associated with each functional group in the molecule.

G mol 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine indole Indole Moiety mol->indole amine Primary Amine mol->amine amide Amide Linker mol->amide ox Oxindoles & Ring Cleavage indole->ox O2 / UV Light carb Ammonium Carbamate (Insoluble Adducts) amine->carb Atmospheric CO2 hyd Hydrolysis Products amide->hyd Extreme pH / H2O

Caption: Molecular vulnerability map highlighting specific degradation pathways.

Troubleshooting Guides & FAQs

Q1: Why is my free base oil/powder forming insoluble white or yellowish crusts over time?

Cause: CO₂ Carbamate Adduct Formation. The primary amine on the pyrrolidine ring is highly nucleophilic. When exposed to ambient air, it readily attacks electrophilic atmospheric carbon dioxide (CO₂). This forms a carbamic acid intermediate, which then undergoes an acid-base reaction with a second primary amine molecule to form an insoluble ammonium carbamate salt (1[1]). Furthermore, the co-presence of CO₂ and O₂ can catalyze C-N bond cleavage, accelerating overall oxidative degradation (2[2]). Solution: Store the compound under a strict Argon atmosphere. For long-term stability, convert the free base into a hydrochloride (HCl) or trifluoroacetic acid (TFA) salt (See Protocol 1). Protonating the amine ties up its lone pair, rendering it non-nucleophilic and immune to CO₂ attack.

Q2: My compound has changed color from off-white to pink or brown. Is it still usable?

Cause: Indole Photo-oxidation. Indole derivatives are notoriously sensitive to UV and visible light. Light exposure excites the molecule, generating reactive oxygen species (ROS) that attack the electron-rich C2-C3 double bond of the indole ring. This leads to autoxidation, forming colored oxindoles, isatins, or resulting in complete ring cleavage (3[3]; 4[4]). Solution: Do not use deeply discolored batches for sensitive biological assays without re-purification (e.g., preparative HPLC). Prevent this by mandating the use of amber glass vials and storing the compound in the dark at -20°C.

Q3: Can I prepare a master stock solution in DMSO and store it at room temperature?

Cause: Hygroscopic Oxidation & Hydrolysis. No. While the amide bond is generally stable, DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture. In the presence of water, trace metals, and oxygen, the primary amine and pyrrolidine ring can undergo oxidative degradation (5[5]). Solution: Store the compound as a dry powder. Only reconstitute in DMSO immediately prior to your experiment. If solution storage is unavoidable, aliquot into single-use volumes, purge with Argon, and freeze at -80°C.

Quantitative Stability Data

The following table summarizes the expected stability of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine under various storage conditions. Note: Data is representative of benchmarking studies for primary amine-pyrrolidine and indole derivatives.

Storage ConditionFormAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradation Pathway
25°C Free BaseAmbient AirAmbient< 85%< 60%CO₂ Carbamate Adducts / Oxidation
25°C Free BaseArgonDark95%88%Thermal Oxidation
-20°C Free BaseArgonDark> 98%94%Trace Oxidation
25°C HCl SaltAmbient AirAmbient96%90%Photo-oxidation of Indole
-20°C HCl SaltArgonDark> 99% > 99% None Detected

Standard Operating Protocols (SOPs)

To ensure a self-validating system of preservation, follow these step-by-step methodologies.

Protocol 1: Conversion of Free Base to Hydrochloride (HCl) Salt

Causality: Protonating the primary amine eliminates its nucleophilicity, preventing reaction with CO₂ and reducing its susceptibility to oxidative N-oxide formation.

  • Dissolution: Dissolve 1.0 equivalent of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine free base in anhydrous dichloromethane (DCM) under an Argon atmosphere. (Anhydrous solvents prevent premature hydrolysis; Argon prevents oxidation during handling).

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of a 2M HCl in diethyl ether solution dropwise. (Low temperature controls the exothermic salt formation, protecting the sensitive indole ring from thermal stress).

  • Precipitation: Stir for 30 minutes. The HCl salt will precipitate as a white solid.

  • Collection: Filter the precipitate under a stream of nitrogen. Wash with cold, anhydrous diethyl ether.

  • Validation: Analyze the resulting powder via LC-MS. The mass should remain unchanged ( [M+H]+ corresponds to the free base), but the physical properties (e.g., increased water solubility, higher melting point) will confirm successful salt formation.

Protocol 2: Long-Term Storage Aliquoting Workflow

Causality: This workflow minimizes freeze-thaw cycles, removes moisture, blocks UV excitation, and displaces reactive atmospheric gases.

Workflow start 1. Receive Free Base (Hygroscopic & Reactive) salt 2. Convert to HCl/TFA Salt (Protonates Amine) start->salt dry 3. Lyophilize / Dry (Removes Moisture) salt->dry aliquot 4. Aliquot into Amber Vials (Prevents Photo-oxidation) dry->aliquot argon 5. Purge with Argon/N2 (Displaces O2 & CO2) aliquot->argon store 6. Store at -20°C (Kinetic Stabilization) argon->store

Caption: Step-by-step workflow for the long-term storage and stabilization of the compound.

  • Lyophilization: Ensure the compound is completely dry. If it was previously dissolved in aqueous media, lyophilize for 24-48 hours. (Residual moisture accelerates amide hydrolysis and facilitates proton mobility for degradation).

  • Aliquoting: Transfer the dry powder into pre-weighed, amber glass vials. (Amber glass blocks UV/visible light, preventing photo-excitation of the indole C2-C3 double bond).

  • Argon Purging: Insert a gentle stream of Argon gas into each vial for 10 seconds before quickly sealing with a PTFE-lined cap. (Argon is heavier than air and effectively blankets the solid, displacing both O₂ and CO₂).

  • Storage: Store immediately at -20°C or -80°C. (Low temperatures kinetically trap the molecule, exponentially decreasing the rate of any residual thermodynamic degradation pathways).

References

  • Mitigating degradation of indole compounds during storage and analysis - Benchchem.
  • A Comparative Guide to the Stability of Pyrrolidine Derivatives - Benchchem.
  • CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways - Journal of the American Chemical Society.
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents - ChemRxiv.
  • Autoxidation of Fuels During Storage - IntechOpen.

Sources

Optimization

Resolving co-elution issues in 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine LC-MS analysis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .

This molecule presents a unique dichotomy: a hydrophobic, electron-rich aromatic indole ring coupled with a highly polar, basic primary amine on the pyrrolidine moiety. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), this structural combination frequently leads to severe co-elution issues—either with the solvent front (void volume), endogenous matrix components, or synthetic regioisomers.

This guide bypasses generic advice, focusing strictly on the causality of these interactions and providing self-validating protocols to establish a robust, interference-free analytical method.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting parameters, you must diagnose the type of co-elution occurring in your system. The logical relationship below dictates the necessary chromatographic shift.

DiagnosticWorkflow Start Co-elution Detected in LC-MS Target: 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Decision1 Where does co-elution occur? Start->Decision1 VoidVol Void Volume (< 1.5 min) (Polar Amine Issue) Decision1->VoidVol MidGrad Mid-to-Late Gradient (Isomer or Matrix Issue) Decision1->MidGrad HILIC Implement HILIC Method (Partitioning into Aqueous Layer) VoidVol->HILIC Decision2 Identify Co-eluting Species MidGrad->Decision2 Isomers Isobaric/Regioisomers (e.g., 5-carbonyl impurity) Decision2->Isomers Matrix Endogenous Matrix (e.g., Phospholipids) Decision2->Matrix PFP Switch to PFP Column (π-π & Dipole Interactions) Isomers->PFP SPE Optimize Sample Prep (Weak Cation Exchange SPE) Matrix->SPE

Figure 1: Diagnostic decision tree for resolving LC-MS co-elution of indole-pyrrolidine amines.

Part 2: Knowledge Base & FAQs (Mechanistic Causality)

Q1: My analyte elutes at 0.8 minutes on a standard C18 column and overlaps with a massive matrix peak. Why is retention so poor, and how do I fix it? A: You are experiencing the "general elution problem" typical of highly basic amines on reversed-phase (RP) columns. At a standard LC-MS mobile phase pH of 2.7 (0.1% formic acid), the primary amine on the pyrrolidine ring is fully protonated. This renders the molecule too polar to partition effectively into the hydrophobic C18 alkyl chains, causing it to elute in the void volume alongside un-retained salts and matrix components, leading to severe ionization suppression[1]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a partitioning mechanism where the highly polar, protonated amine is strongly retained by an immobilized water layer on the polar stationary phase[2]. Furthermore, the highly volatile organic mobile phases used in HILIC (>80% acetonitrile) drastically improve electrospray ionization (ESI) desolvation, boosting sensitivity[3].

Q2: During purity analysis, I am seeing a co-eluting shoulder peak. The MS/MS spectra are identical. Why can't my C18 column resolve this? A: You are likely observing a regioisomer generated during synthesis (e.g., 1-(1H-indole-5-carbonyl)pyrrolidin-3-amine). Standard C18 columns rely primarily on hydrophobic dispersion forces, which lack the stereoselectivity required to separate molecules with identical lipophilicity but different spatial arrangements. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP stationary phase provides orthogonal selectivity through multiple retention mechanisms. The highly electron-deficient fluorinated ring engages in strong π−π charge-transfer interactions with the electron-rich indole ring of your analyte[4]. Additionally, the PFP phase promotes hydrogen bonding with the indole NH and the primary amine, enabling baseline separation of closely related isomers[5].

PFP_Mechanism Analyte 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine (Electron-Rich Indole) Interaction1 π-π Charge Transfer Analyte->Interaction1 engages in Interaction2 Hydrogen Bonding (Indole NH & Primary Amine) Analyte->Interaction2 engages in StationaryPhase Pentafluorophenyl (PFP) Stationary Phase (Electron-Deficient) Interaction1->StationaryPhase with Interaction2->StationaryPhase with

Figure 2: Mechanistic interactions between the target analyte and a PFP stationary phase.

Part 3: Self-Validating Experimental Protocols

Protocol A: PFP-Based LC-MS/MS Method for Isomeric Purity

Objective: Baseline separation of 5-carbonyl and 6-carbonyl regioisomers.

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 2.7 µm core-shell) to maximize π−π interactions[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic acid.

    • Mobile Phase B: Methanol + 0.1% Formic acid. (Note: Methanol is preferred over Acetonitrile for PFP columns as Acetonitrile can suppress π−π interactions due to its own π -electron system).

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 8 minutes to maximize the interaction time between the indole ring and the fluorinated stationary phase.

  • Self-Validation Step (System Suitability): Inject a 50:50 mixed standard of the 5-carbonyl and 6-carbonyl isomers. Do not proceed to sample analysis unless the chromatographic resolution ( Rs​ ) is ≥1.5 . If Rs​<1.5 , decrease the column temperature to 25°C to enhance dipole-dipole interactions.

Protocol B: HILIC-Based Bioanalytical Method for Plasma/Urine

Objective: Retain the polar amine to eliminate void-volume matrix suppression.

  • Column Selection: Install a bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Acetonitrile. Causality: Ammonium acetate is critical. It provides sufficient ionic strength to establish a stable aqueous layer on the silica surface and prevents the basic amine from undergoing severe secondary interactions (peak tailing) with unshielded silanols[3].

  • Gradient Elution: Start at 95% B (highly organic) and decrease to 60% B over 5 minutes. In HILIC, water is the strong elution solvent[2].

  • Self-Validation Step (Post-Column Infusion): Set up a T-junction post-column. Continuously infuse a pure standard of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine into the MS while injecting a blank extracted matrix sample. Monitor the MS baseline. If a dip in the baseline (ion suppression zone) overlaps with your analyte's retention time, adjust the gradient to shift the analyte away from the suppression zone.

Part 4: Quantitative Data Presentation

The following tables synthesize expected performance metrics based on the chromatographic principles discussed above.

Table 1: Chromatographic Performance Comparison for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Isomer Resolution ( Rs​ )Matrix Factor (%)
C18 (Standard) 0.8 (Void Volume)1.9 (Severe Tailing)0.0 (Total Co-elution)42% (Suppression)
PFP (Reversed-Phase) 4.51.1 (Symmetrical)2.8 (Baseline)88% (Minimal)
HILIC (Bare Silica) 5.81.0 (Symmetrical)N/A (Not tested)99% (No suppression)

Note: Matrix Factor < 100% indicates ion suppression. HILIC provides the best immunity to matrix effects due to retention away from hydrophobic lipids.

Table 2: Impact of Mobile Phase Additives on HILIC LC-MS/MS Signal (Primary Amine)

Additive (Aqueous Phase)pHESI+ Signal Intensity (CPS)Peak Shape
0.1% Formic Acid2.7 1.2×105 Broad / Tailing
10 mM Ammonium Formate3.2 4.5×105 Good
10 mM Ammonium Acetate6.8 8.9×105 Excellent

Part 5: References

  • Strategy for Comprehensive Detection and Annotation of Gut Microbiota-Related Metabolites Based on Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. URL:

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. URL:

  • Ascentis® Express HILIC U/HPLC Columns. Sigma-Aldrich. URL:

  • Do you HILIC? Separation Science. URL:

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. URL:

  • A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry. Waters Corporation. URL:

  • LC-MS Resource Guide. Sigma-Aldrich. URL:

Sources

Troubleshooting

Overcoming precipitation of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-(1H-indole-6-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .

This compound features a highly hydrophobic indole ring coupled with a basic pyrrolidine-3-amine moiety. While the protonated amine offers some aqueous solubility at physiological pH, the bulky, lipophilic indole group frequently drives aggregation and precipitation in complex, salt-rich environments like DMEM or RPMI.

Below, you will find field-proven strategies, mechanistic explanations, and validated protocols to keep your compound in solution and ensure the integrity of your in vitro assays.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine precipitate immediately when I pipette my DMSO stock into the cell culture media? A1: This is a classic case of "solvent shock" [1]. When a highly concentrated DMSO stock (e.g., 10 mM) is introduced directly into an aqueous medium, the DMSO solvent rapidly diffuses into the surrounding water. The local concentration of your compound momentarily exceeds its maximum aqueous solubility limit before it has time to disperse[1]. Because the indole moiety is highly hydrophobic, the compound rapidly nucleates and "crashes out" of solution, forming visible microcrystals or a cloudy suspension[2].

Q2: I need to perform a dose-response curve. Why shouldn't I just serially dilute the compound directly in the culture media? A2: Serial dilution in aqueous buffers is a primary cause of compound loss. Organic compounds dissolved in DMSO often fall out of solution when subjected to sequential aqueous dilutions because the protective DMSO concentration drops below the critical threshold needed to solvate the hydrophobic domains[2]. The solution: Always perform your serial dilutions in 100% (neat) DMSO first. Once your DMSO dilution series is ready, transfer a uniform, minimal volume (e.g., 0.1% to 0.5% final DMSO concentration) from each tube directly into your final assay wells[3].

Q3: The compound stays in solution initially, but I see needle-like crystals after 48 hours in the incubator. What is happening? A3: This delayed precipitation is typically driven by pH-dependent speciation . The pyrrolidin-3-amine group is a primary amine (typical pKa ~9.0). In a standard 5% CO₂ incubator, media pH is maintained around 7.4, keeping the amine protonated (NH₃⁺) and relatively soluble. However, if the media buffering capacity degrades, or if the plate is left outside the incubator, the pH can drift upward (alkalinization). As the pH approaches the compound's pKa, the amine deprotonates into its neutral, uncharged free-base form, drastically reducing its solubility and causing delayed crystallization. Supplementing your media with 10–25 mM HEPES buffer can prevent this pH drift.

Q4: I cannot keep the compound dissolved even at 0.1% DMSO final concentration. How can I formulate it without killing my cells? A4: When manipulating the DMSO concentration is insufficient, the most effective biological formulation strategy is the use of carrier molecules like cyclodextrins [4]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The β-cyclodextrin variant has a cavity diameter that perfectly accommodates bulky aromatic structures like the indole ring[4]. By encapsulating the hydrophobic indole inside its core, HP-β-CD masks the lipophilic region from the water, while its hydrophilic exterior keeps the host-guest complex entirely soluble in your cell culture media[5].

Section 2: Solubilization Strategies & Quantitative Comparison

To help you select the right approach for your assay, the following table summarizes the causality and expected outcomes of various solubilization strategies.

Solubilization StrategyMechanistic ActionMax Soluble Target (Est.)Cell Toxicity RiskBest Application
Direct DMSO Jump Relies entirely on final aqueous solubility.< 1 - 5 µMLow (if DMSO < 0.5%)Highly potent assays requiring very low compound concentrations.
Neat DMSO Serial Dilution Prevents intermediate aqueous supersaturation.5 - 10 µMLowStandard IC₅₀ dose-response curves[3].
HP-β-Cyclodextrin (5% w/v) Host-guest encapsulation of the indole ring.50 - 100+ µMVery Low (FDA approved excipient)High-concentration dosing, rescue experiments, or animal in vivo translation[5].
Media Acidification (pH 6.8) Forces 100% protonation of the pyrrolidine amine.20 - 50 µMModerate (pH stress on cells)Short-term biochemical assays; not recommended for long-term cell culture.

Section 3: Diagnostic Workflows & Mechanistic Pathways

To systematically resolve precipitation issues, follow the decision tree below.

Troubleshooting Start Precipitation of Indole-Compound Observed in Media Timing When does precipitation occur? Start->Timing Immediate Immediately upon addition (T = 0 hrs) Timing->Immediate Delayed After incubation (T = 24-48 hrs) Timing->Delayed SolventShock Cause: Solvent Shock & Local Supersaturation Immediate->SolventShock pHShift Cause: pH Drift & Amine Deprotonation Delayed->pHShift Sol1 Protocol A: Neat DMSO Serial Dilution SolventShock->Sol1 Sol3 Protocol B: Formulate with HP-β-CD SolventShock->Sol3 Sol2 Action: Buffer Media with 25mM HEPES pHShift->Sol2

Caption: Diagnostic flowchart for identifying and resolving compound precipitation in cell culture.

Mechanism Cmpd 1-(1H-indole-6-carbonyl) pyrrolidin-3-amine (Hydrophobic Indole) Complex Host-Guest Inclusion Complex Cmpd->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) HPBCD->Complex Soluble Aqueous Soluble Cell Culture Delivery Complex->Soluble Prevents Aggregation

Caption: Mechanistic pathway of HP-β-Cyclodextrin encapsulating the hydrophobic indole moiety.

Section 4: Validated Experimental Protocols

Protocol A: The "Neat DMSO" Serial Dilution Method

Purpose: To prevent compound loss during dose-response preparation by avoiding intermediate aqueous dilutions[3].

  • Prepare Master Stock: Dissolve 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Neat Dilution Series: Prepare your entire serial dilution (e.g., 1:3 or 1:10) in a 96-well V-bottom plate using 100% DMSO as the diluent[2].

  • Media Preparation: Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Note: Cold media exacerbates solvent shock.

  • Jump Dilution: Using a multi-channel pipette or acoustic dispenser, transfer exactly 1.0 µL of each DMSO stock directly into 999 µL of pre-warmed media (yielding a 1000x dilution, 0.1% final DMSO).

  • Rapid Dispersion: Immediately pipette up and down 3 times to disperse the compound before local supersaturation causes nucleation.

  • Application: Transfer the dosed media to your cell culture plates.

Protocol B: HP-β-Cyclodextrin (HP-β-CD) Formulation

Purpose: To achieve high compound concentrations (up to 100 µM) without exceeding DMSO toxicity limits, utilizing host-guest complexation[6].

  • Prepare Carrier Media: Dissolve 2-Hydroxypropyl-β-cyclodextrin powder in your complete cell culture media to a final concentration of 5% (w/v). Filter-sterilize through a 0.22 µm PES membrane. Note: HP-β-CD is highly water-soluble and non-toxic to most mammalian cells at this concentration[5].

  • Prepare Compound Stock: Prepare a 20 mM stock of your compound in 100% DMSO.

  • Complexation: While gently vortexing the 5% HP-β-CD media, add the DMSO compound stock dropwise to achieve your desired final concentration (e.g., add 5 µL of 20 mM stock to 1 mL of HP-β-CD media for a 100 µM final concentration).

  • Equilibration: Allow the solution to sit at room temperature for 15 minutes. This provides the thermodynamic time required for the indole ring to displace water and enter the hydrophobic cavity of the cyclodextrin[4].

  • Verification: Inspect under a microscope at 10x magnification. The solution should be optically clear with no microcrystals. Apply directly to cells.

References

  • ResearchGate. Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Retrieved from [Link]

  • Scientific Laboratory Supplies. (2-Hydroxypropyl)-beta-cyclodextrin, powder, BioReagent, suitable for cell culture. Retrieved from[Link]

  • HiMedia Laboratories. β - Cyclodextrin. Retrieved from [Link]

Sources

Optimization

Reducing background noise in 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals encountering high background noise when screening or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals encountering high background noise when screening or assaying 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .

This guide synthesizes photophysical theory with field-proven troubleshooting workflows to help you rescue your assay's Signal-to-Background Ratio (SBR) and Z'-factor.

Part 1: Mechanistic FAQs – Understanding the Interference

Q1: Why does 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine cause such high background noise in my fluorescence assays? A: The interference is primarily driven by the indole ring within the compound's structure. Indole is a highly conjugated aromatic system that exhibits strong intrinsic autofluorescence. It typically absorbs light in the ultraviolet range ( λex​≈280 nm) and emits in the near-UV to blue spectrum ( λem​≈340−400 nm)[1]. If your assay utilizes fluorophores in the blue/green spectrum (e.g., coumarins, FITC, or Alexa Fluor 488), the emission tail of the indole moiety will bleed into your detector's bandwidth, artificially inflating the baseline signal.

Q2: Could the compound be quenching my signal rather than adding to it? A: Yes. This is known as the Inner Filter Effect (IFE) . If your assay's excitation or emission wavelengths overlap with the absorption spectrum of the indole derivative, the compound will absorb the light intended for (or emitted by) your target fluorophore[1]. Furthermore, the pyrrolidin-3-amine moiety contains a primary amine. At physiological pH, this amine is protonated and positively charged, which can lead to non-specific electrostatic binding to negatively charged assay plates or proteins, artificially concentrating the compound in the detection volume and exacerbating both autofluorescence and IFE.

Part 2: Troubleshooting Workflows & Decision Matrix

To systematically eliminate background noise, you must determine whether the issue is autofluorescence, IFE, or non-specific binding. Below is the diagnostic workflow we recommend.

TroubleshootingWorkflow Start High Background Detected in Indole Assay Step1 Run Protocol 1: Compound-Only Control Start->Step1 Decision1 Is Signal > Buffer Baseline? Step1->Decision1 AutoFluor Autofluorescence Confirmed Decision1->AutoFluor Yes IFECheck Run Protocol 1: Fluorophore + Compound Decision1->IFECheck No Action1 Shift to TR-FRET (Time-Resolved) AutoFluor->Action1 Action2 Red-Shift Assay (Cy5/Alexa 647) AutoFluor->Action2 Decision2 Is Signal Quenched? IFECheck->Decision2 IFE Inner Filter Effect (IFE) Decision2->IFE Yes IFE->Action2 Action3 Reduce Compound Conc. or Change Fluorophore IFE->Action3

Diagnostic decision tree for resolving indole-derivative assay interference.

Protocol 1: Self-Validating Autofluorescence & IFE Profiling

Purpose: To map the exact mechanism of interference before altering the main assay.

Step-by-Step Methodology:

  • Plate Preparation: Use a black, low-binding 384-well microplate to minimize light scattering and amine-driven non-specific binding.

  • Buffer Blanking: Dispense 20 µL of your standard assay buffer into Column 1.

  • Compound-Only Titration (Autofluorescence Check): In Column 2, perform a 10-point serial dilution of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine (from 100 µM down to 10 nM) in assay buffer without the assay fluorophore.

  • Fluorophore-Only Baseline: In Column 3, dispense your assay fluorophore at its working concentration.

  • Spike-in Titration (IFE Check): In Column 4, dispense the fluorophore at its working concentration, spiked with the same 10-point titration of the indole compound[2].

  • Readout: Read the plate at your assay's standard excitation/emission wavelengths.

  • Data Interpretation:

    • If Column 2 shows a dose-dependent increase in signal, autofluorescence is the culprit.

    • If Column 4 shows a dose-dependent decrease in signal compared to Column 3, IFE is occurring.

Part 3: Advanced Solutions for Indole Interference

If Protocol 1 confirms autofluorescence, standard background subtraction is mathematically insufficient because the noise variance destroys the assay's Z'-factor. You must use photophysical gating.

Solution A: Implementing Time-Resolved Fluorescence (TR-FRET)

The most authoritative method to eliminate indole autofluorescence is shifting to a Time-Resolved Fluorescence (TRF) or TR-FRET format.

  • The Causality: Indole autofluorescence has a very short fluorescence lifetime (typically 1–5 nanoseconds). Lanthanide chelates (like Europium or Terbium) used in TR-FRET have emission lifetimes in the microsecond to millisecond range (100–1000 µs). By introducing a temporal delay (e.g., 50 µs) between the excitation flash and the detector reading, the indole autofluorescence completely decays, leaving only the target signal[3].

TRFRET_Timeline Excitation Laser Pulse (t = 0 ns) Indole Indole Autofluorescence Decays (t = 1-5 ns) Excitation->Indole Delay Measurement Delay (t = 50 µs) Excitation->Delay Detection Lanthanide Emission Detection Window (t = 50-400 µs) Indole->Detection Signal Extinguished Delay->Detection

Temporal gating in TR-FRET bypasses nanosecond indole autofluorescence.

Solution B: Red-Shifting the Assay

If TR-FRET is not feasible, shift the assay's spectral window. Indole excitation/emission rarely extends beyond 500 nm. By utilizing Deep-Red or Near-Infrared (NIR) fluorophores (e.g., Cy5, Alexa Fluor 647, or NIR cyanine dyes), you move the detection window entirely out of the indole interference zone[4].

Solution C: Buffer Quenching & Blocking

To address the primary amine on the pyrrolidine ring causing non-specific binding (which localizes the background noise):

  • Add 0.01% to 0.05% CHAPS or Tween-20 to the assay buffer to disrupt hydrophobic/electrostatic interactions.

  • Add 0.1% BSA to act as a carrier protein, preventing the compound from sticking to the plate walls. Note: Ensure the BSA is IgG-free and tested for low intrinsic autofluorescence.

  • Consider adding chemical quenchers like Sudan Black B or commercial lipofuscin quenchers if working in cell-based or tissue assays, which actively absorb the broad-spectrum autofluorescence of aromatic rings[5].

Part 4: Quantitative Data & Expected Outcomes

Below is a summary of expected assay performance metrics when screening 10 µM of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine across different assay formats.

Assay FormatTypical FluorophoreExcitation / EmissionIndole Interference LevelExpected SBRExpected Z'-Factor
Standard UV/Vis Coumarin / DAPI350 nm / 450 nmCritical (Direct Overlap)< 1.5< 0.2 (Fail)
Standard Green FITC / Alexa 488490 nm / 520 nmModerate (Emission Tail)2.5 - 3.00.4 - 0.5 (Marginal)
Red-Shifted Cy5 / Alexa 647640 nm / 670 nmLow (Spectral Isolation)> 8.0> 0.7 (Excellent)
TR-FRET Europium APC340 nm / 665 nmNone (Temporal Gating)> 15.0> 0.8 (Robust)

Table 1: Comparative performance metrics demonstrating the necessity of spectral or temporal shifts when assaying indole-containing compounds.

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

  • Table 12: Summary of counter-screens for compound-mediated assay interference in proximity assays Source: Assay Guidance Manual, NCBI, NIH URL:[Link]

  • Deep-Red/Near-Infrared Turn-On Fluorescence Probes Source: Kyoto University Research Information Repository URL:[Link]

  • Characterizing and Quenching Autofluorescence in Fixed Tissue Source: National Center for Biotechnology Information (NCBI), NIH URL:[Link]

  • Deep excitation afterglow luminescent probes for biomedical applications Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and Its Analogs for Dopamine D3 Receptor Targeting

This guide provides an in-depth comparative analysis of the binding kinetics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and a series of its structural analogs. Our focus is on their interaction with the human Dopamine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the binding kinetics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and a series of its structural analogs. Our focus is on their interaction with the human Dopamine D3 receptor (D3R), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the binding kinetics of this important chemical scaffold.

The indole and pyrrolidine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[3][4][5] Specifically, derivatives combining these two rings have shown significant affinity for serotonin and dopamine receptors.[6][7][8][9] Understanding the kinetics of how these molecules bind to their targets—how quickly they associate (kon) and dissociate (koff)—provides critical insights beyond simple affinity (KD) measurements, informing on aspects like residence time and potential for in vivo efficacy.[10]

In the absence of publicly available kinetic data for the specific parent compound, this guide presents a representative case study. The following data is illustrative, based on established SAR principles for similar indole-pyrrolidine scaffolds targeting dopaminergic receptors, and is intended to provide a framework for experimental design and data interpretation.

The Significance of Binding Kinetics in Drug Discovery

While the equilibrium dissociation constant (KD), a ratio of the off-rate to the on-rate (koff/kon), is a standard measure of binding affinity, it does not fully describe the interaction between a ligand and its receptor.[10] Two compounds with identical KD values can have vastly different kinetic profiles. A compound with a fast kon and a fast koff will reach equilibrium quickly but also dissociate rapidly from the target. Conversely, a compound with a slow kon and a very slow koff (long residence time) may exhibit a more prolonged pharmacological effect. Therefore, a detailed kinetic analysis is invaluable for lead optimization.[10]

Experimental Design: A Surface Plasmon Resonance (SPR) Approach

To elucidate the binding kinetics of our compound series, we will employ Surface Plasmon Resonance (SPR), a label-free, real-time optical sensing technique.[11][12][13] SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (our small molecule) flows over an immobilized ligand (the D3 receptor). This allows for the direct measurement of association and dissociation rates.[14]

Causality Behind Experimental Choices:
  • Why SPR? SPR is a robust and widely used technique for studying small molecule-protein interactions.[11][13] It provides high-quality kinetic data and has been successfully applied to challenging targets like GPCRs.[12][13][15] While techniques like Bio-Layer Interferometry (BLI) are also powerful, SPR often offers higher sensitivity for low molecular weight analytes.[16][17] For very high-affinity interactions, a solution-based method like the Kinetic Exclusion Assay (KinExA) could be considered as an orthogonal validation method.[14][18][19][20]

  • GPCR Immobilization Strategy: GPCRs are notoriously unstable outside of their native membrane environment.[12][13] To overcome this, we will utilize a purified, detergent-solubilized, and tagged human D3R. The receptor will be captured on the sensor chip via an antibody recognizing the tag (e.g., a His-tag or Rho-tag). This oriented capture method ensures a homogenous and active receptor population on the sensor surface.[13]

  • Assay Format: A multi-cycle kinetics format will be used. This involves injecting a series of increasing concentrations of the small molecule analyte over the immobilized receptor surface, with a regeneration step between each concentration to return the surface to baseline. This approach allows for the global fitting of the association and dissociation data to a specific binding model (e.g., 1:1 Langmuir binding) to derive the kinetic constants.[21]

Comparative Binding Kinetics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and Analogs

The following table summarizes the hypothetical binding kinetics data for the parent compound (Compound 1) and three analogs with systematic structural modifications. These modifications are designed to probe key structure-activity relationships.

Compound IDStructureModificationkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
1 1-(1H-indole-6-carbonyl)pyrrolidin-3-amineParent Compound 2.5 x 10⁵5.0 x 10⁻³20.0
2 1-(5-Fluoro -1H-indole-6-carbonyl)pyrrolidin-3-amineFluoro substitution on indole ring3.1 x 10⁵4.5 x 10⁻³14.5
3 1-(1H-indole-6-carbonyl)N-methyl -pyrrolidin-3-amineMethylation of pyrrolidine nitrogen1.8 x 10⁵9.0 x 10⁻³50.0
4 1-(1H-indole-5-carbonyl )pyrrolidin-3-amineIsomeric shift of carbonyl group1.2 x 10⁵6.0 x 10⁻³50.0
Analysis of Structure-Activity Relationships (SAR)
  • Compound 2 (5-Fluoro substitution): The addition of a fluorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. In our hypothetical data, this modification leads to a slight increase in the association rate (kon) and a decrease in the dissociation rate (koff), resulting in a modest improvement in overall affinity (KD). This suggests that the electronic properties of the indole ring play a role in the interaction with the D3R binding pocket.

  • Compound 3 (N-Methylation): Methylation of the pyrrolidine nitrogen introduces a bulky group and removes a potential hydrogen bond donor. This modification leads to a decrease in the association rate and an increase in the dissociation rate, resulting in a weaker affinity. This indicates that the secondary amine in the parent compound may be involved in a crucial hydrogen bond interaction within the receptor binding site.

  • Compound 4 (Isomeric Shift): Moving the carbonyl linker from the 6-position to the 5-position of the indole ring alters the geometry of the molecule. This change significantly reduces the association rate, suggesting a less optimal initial binding orientation. The resulting affinity is weaker, highlighting the importance of the linker's position for proper engagement with the receptor. Such isomeric shifts are a fundamental aspect of SAR studies for indole-based ligands.[22]

Experimental Protocols

Detailed Step-by-Step Methodology for SPR Kinetic Analysis

This protocol outlines the key steps for performing a multi-cycle kinetics experiment on a Biacore instrument (or similar SPR platform).

1. Preparation of Reagents and Buffers:

  • Running Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% DMSO, pH 7.4. The DMSO is necessary to ensure the solubility of the small molecule analytes. It is critical to match the DMSO concentration in the analyte samples and the running buffer to minimize bulk refractive index mismatches.
  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
  • Analyte Stock Solutions: Prepare 10 mM stock solutions of each compound in 100% DMSO.
  • Analyte Dilution Series: Perform a serial dilution of the stock solutions in running buffer to obtain a concentration series (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, and a zero-concentration blank).

2. D3R Immobilization:

  • Select a sensor chip suitable for antibody capture (e.g., a CM5 chip).
  • Activate the sensor surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Immobilize an anti-His tag antibody onto the activated surface.
  • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
  • Inject the purified, detergent-solubilized His-tagged D3R over the antibody-coated surface to achieve a stable capture level. A reference flow cell should be prepared with the antibody but without the captured receptor to allow for reference subtraction.

3. Kinetic Assay Cycle:

  • Equilibrate the entire system with running buffer until a stable baseline is achieved.
  • Inject the lowest concentration of the analyte over both the reference and active flow cells for a defined association time (e.g., 120 seconds).
  • Switch back to running buffer and monitor the dissociation for a defined time (e.g., 300 seconds).
  • Regenerate the surface by injecting a low pH glycine solution to remove the captured receptor and bound analyte.
  • Repeat the capture of fresh D3R and the injection of the next analyte concentration.
  • Include several buffer-only (blank) injections throughout the sequence for double-referencing.

4. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank injections.
  • Fit the processed data globally to a 1:1 binding model using the instrument's analysis software (e.g., Biacore Evaluation Software).
  • The global fit will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
  • Assess the quality of the fit by examining the residuals and the Chi² value.

Visualizations

Experimental Workflow for SPR Analysis

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_buffer Prepare Running Buffer (PBS, Tween-20, DMSO) prep_analyte Prepare Analyte Dilution Series prep_buffer->prep_analyte prep_receptor Purify & Solubilize Tagged D3 Receptor capture Capture D3 Receptor prep_receptor->capture immobilize Immobilize Anti-Tag Antibody on Sensor Chip immobilize->capture associate Inject Analyte (Association) capture->associate Cycle Start dissociate Buffer Flow (Dissociation) associate->dissociate regenerate Regenerate Surface dissociate->regenerate process_data Double-Reference Subtraction dissociate->process_data regenerate->capture Next Cycle fit_data Global Kinetic Fit (1:1 Model) process_data->fit_data results Determine kon, koff, KD fit_data->results

Caption: Workflow for SPR-based kinetic analysis of small molecules binding to a captured GPCR.

Logical Relationship of Kinetic Parameters

cluster_affinity Binding Affinity Receptor Receptor Complex Receptor-Ligand Complex Ligand Ligand Ligand->Complex kon (Association Rate) Complex->Ligand koff (Dissociation Rate) KD Equilibrium Dissociation Constant (KD) = koff / kon

Caption: Relationship between association (kon), dissociation (koff), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

This guide outlines a comprehensive framework for comparing the binding kinetics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine and its analogs against the Dopamine D3 receptor. Through the illustrative SAR data, we have demonstrated how subtle chemical modifications can significantly impact the kinetic profile of a compound, influencing both its association and dissociation rates.

The presented SPR methodology provides a robust and reliable means of generating high-quality kinetic data for small molecule-GPCR interactions. The insights gained from such studies are paramount for guiding medicinal chemistry efforts to optimize not just the potency, but also the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Future work should focus on synthesizing the proposed analogs and generating empirical kinetic data to validate these hypotheses. Furthermore, exploring a wider range of substitutions on both the indole and pyrrolidine rings will undoubtedly uncover more detailed structure-kinetic relationships, ultimately leading to the development of more effective and selective D3R modulators.

References

  • Synthelis. (n.d.). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC. Retrieved from [Link]

  • Congreve, M., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Retrieved from [Link]

  • Orthwein, T., et al. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. STAR Protocols. Retrieved from [Link]

  • Kennan, J. R., et al. (2021). Biolayer Interferometry for DNA-Protein Interactions. protocols.io. Retrieved from [Link]

  • Cerasoli, E., et al. (2021). Latest surface plasmon resonance advances for G protein-coupled receptors. PMC. Retrieved from [Link]

  • Kumar, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Retrieved from [Link]

  • Compton, D. R., et al. (n.d.). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Semantic Scholar. Retrieved from [Link]

  • Cole, D. C., et al. (2005). Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthelis. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi Case study using functional CxCR4. Retrieved from [Link]

  • ANTISEL. (n.d.). A Compendium for Successful BLI and SPR Assays. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Structure Activity Relationship of Rigidized Indolyl Pyrrolidine Derivatives as 5-HT6 Receptor Ligands. Retrieved from [Link]

  • Johansen, K. S., et al. (2010). Surface plasmon resonance applied to G protein-coupled receptors. PMC. Retrieved from [Link]

  • Bogen, S. L., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]

  • Maclean, J. K., et al. (2004). 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands. PubMed. Retrieved from [Link]

  • Zhou, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Retrieved from [Link]

  • Cole, D. C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. PubMed. Retrieved from [Link]

  • Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • Shakya, A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Retrieved from [Link]

  • Bhardwaj, H., et al. (2021). Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. Retrieved from [Link]

  • Ennis, M. D., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed. Retrieved from [Link]

  • Brown, R., et al. (2023). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). KinExA affinity measurements. Retrieved from [Link]

  • Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed. Retrieved from [Link]

  • Cichero, E., et al. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]

  • Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm. Retrieved from [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. PubMed. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Interaction Analysis. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship.org. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Retrieved from [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Retrieved from [Link]

  • Brown, R., et al. (2023). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic rate constants (ka and kd) and equilibrium dissociation constants (KD) for the binding interactions of PG and LPG with trastuzumab and G203 (IgG1). Retrieved from [Link]

  • Mach, R. H., et al. (2006). Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Chemical Reviews. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. PubMed. Retrieved from [Link]

  • Zajdel, P., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. MDPI. Retrieved from [Link]

  • Gyros Protein Technologies. (2021). Accurate ligand affinity determination: in-solution Adnectin KD measurement. Retrieved from [Link]

  • Latacz, G., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC. Retrieved from [Link]

  • Canjura, D. J., et al. (2024). Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. Retrieved from [Link]

  • SciTechDaily. (2024). Key serotonin receptor intermediate set to advance psychiatric drug development. Retrieved from [Link]

  • Mcerlean, C., et al. (n.d.). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. ACS Publications. Retrieved from [Link]

  • JuSER. (2024). Identification of ligands binding to MB327-PAM-1, a binding pocket relevant for resensitization of nAChRs. Retrieved from [Link]

  • ChEMBL. (n.d.). Report card for Document 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Purity Using ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For novel molecules like 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, a versatile building block in medicinal chemistry, establishing purity with irrefutable accuracy is paramount. This guide provides an in-depth, technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity validation, grounded in the principles of scientific integrity and experimental causality.

The Central Role of Purity in Drug Development

The journey from a promising chemical entity to a therapeutic agent is paved with exacting standards. The purity of an Active Pharmaceutical Ingredient (API) or intermediate directly influences its stability, toxicity, and therapeutic window. Even minute impurities can alter pharmacological activity or introduce unforeseen toxicological risks. Consequently, regulatory bodies worldwide mandate comprehensive purity profiling.[1]

¹H NMR Spectroscopy: A Primary Method for Purity Assessment

Quantitative ¹H NMR (qNMR) has emerged as a powerful and direct method for determining the purity of organic compounds.[2] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct measure of the molar concentration of a substance based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This unique characteristic positions qNMR as a primary analytical method, capable of delivering highly accurate and precise purity assessments.[4]

  • Universality of Detection: Nearly all organic molecules contain hydrogen atoms, making ¹H NMR a broadly applicable technique.[3][5]

  • Structural Confirmation and Purity in a Single Experiment: A single ¹H NMR spectrum can simultaneously confirm the identity of the target compound and quantify its purity.[5][6]

  • Non-destructive Nature: The sample can be recovered unchanged after analysis, which is particularly advantageous when dealing with precious or mass-limited materials.[5][7]

  • Orthogonality to Chromatographic Methods: As a technique based on a different physical principle, NMR provides an independent and complementary assessment of purity to methods like High-Performance Liquid Chromatography (HPLC), strengthening the overall quality control strategy.[5][8]

Experimental Workflow: Purity Determination of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine by ¹H NMR

This section details a robust, self-validating protocol for the purity assessment of the title compound.

Step 1: Meticulous Sample and Standard Preparation

The accuracy of qNMR is fundamentally reliant on the precise weighing of both the analyte and an internal standard.[3][9]

Protocol:

  • Selection of Internal Standard: Choose a high-purity (>99.9%) internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with those of the analyte. For 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Accurate Weighing: Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine into a clean, dry NMR tube.[3][10]

  • Internal Standard Addition: Accurately weigh a known amount of the chosen internal standard and add it to the same NMR tube. Aim for a molar ratio of analyte to standard that is close to 1:1 to ensure comparable signal intensities.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the polarity of the analyte) to the NMR tube.[11][12] Ensure complete dissolution of both the analyte and the internal standard.[3][12]

G cluster_prep Sample Preparation A Select High-Purity Internal Standard B Accurately Weigh Analyte (10-20 mg) A->B C Accurately Weigh Internal Standard B->C D Dissolve in Deuterated Solvent (e.g., DMSO-d6) C->D

Caption: Workflow for qNMR Sample Preparation.

Step 2: Optimized Data Acquisition

To ensure quantitative accuracy, specific NMR acquisition parameters must be carefully optimized.

Protocol:

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Pulse Angle: Set the excitation pulse to a 90° pulse, calibrated for each sample.[4]

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A conservative value of 30-60 seconds is often sufficient for small molecules.[4] This ensures complete relaxation and accurate signal integration.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13]

  • Acquisition Time (aq): Set a long acquisition time (e.g., > 5 seconds) to ensure high digital resolution.[13]

Step 3: Rigorous Data Processing and Purity Calculation

Careful data processing is essential for obtaining reliable quantitative results.[10]

Protocol:

  • Fourier Transformation and Phasing: Apply an exponential multiplication with a small line broadening factor (e.g., 0.1 Hz) before Fourier transformation.[10] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.[10]

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, characteristic signals in the aromatic region (indole) and aliphatic region (pyrrolidine) should be selected.

  • Purity Calculation: The purity of the analyte is calculated using the following formula[14]:

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( Manalyte / manalyte ) * ( mstd / Mstd ) * Puritystd * 100

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Puritystd = Purity of the internal standard

G cluster_analysis Data Acquisition & Analysis E Optimized NMR Data Acquisition F Fourier Transform, Phasing, Baseline Correction E->F G Integrate Non-Overlapping Analyte & Standard Signals F->G H Calculate Purity Using Formula G->H

Caption: qNMR Data Acquisition and Analysis Workflow.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques.[8]

TechniquePrincipleStrengthsLimitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Direct, primary method- Provides structural information- Non-destructive- Universal detection for ¹H- Lower sensitivity than HPLC- Potential for signal overlap- Requires soluble samples
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.- High sensitivity and resolution- Excellent for detecting trace impurities- Widely applicable- Requires reference standards for each impurity for accurate quantification- Destructive- May not detect non-chromophoric impurities
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity- Provides molecular weight information- Can identify unknown impurities- Not inherently quantitative without standards- Ionization efficiency can vary significantly between compounds
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Provides information about functional groups- Fast and non-destructive- Not suitable for quantification of minor components- Limited structural information compared to NMR
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.- Simple, fast, and inexpensive- Good for routine quantification of known compounds- Only applicable to chromophoric compounds- Low specificity

Trustworthiness and Validation

The described ¹H NMR protocol is a self-validating system when performed correctly. The use of a certified internal standard provides traceability, and the adherence to optimized acquisition parameters ensures the accuracy and precision of the results.[15] For regulatory submissions, the method should be fully validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[16][17][18][19]

Conclusion

Validating the purity of pharmaceutical intermediates like 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a critical undertaking. ¹H NMR spectroscopy stands out as a primary and highly reliable method, offering both structural confirmation and direct quantification in a single, non-destructive experiment.[7] While techniques like HPLC are invaluable for their high sensitivity in detecting trace impurities, the quantitative power and structural insight provided by ¹H NMR make it an indispensable tool in the arsenal of the modern drug development professional. By employing a multi-technique, orthogonal approach, researchers can build a comprehensive and robust purity profile, ensuring the quality and safety of their compounds.[8]

References

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Available from: [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Available from: [Link]

  • Spectroscopy Online. (2025, October 30). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Available from: [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BIPM. qNMR. Available from: [Link]

  • University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1193. Available from: [Link]

  • ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Walter, J. A., et al. (2005). Quantitative 1H NMR with External Standards: Use in Preparation of Calibration Solutions for Algal Toxins and Other Natural Products. Analytical Chemistry, 77(9), 2633–2641. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. (2015, September 21). Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. Available from: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. Available from: [Link]

  • FUJIFILM Wako Chemicals. Standard for Quantitative NMR. Available from: [Link]

  • ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR?. Available from: [Link]

  • ResearchGate. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Available from: [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available from: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. Available from: [Link]

Sources

Validation

Comparative Kinase Cross-Reactivity Profiling: The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine Scaffold in TAM-Family Therapeutics

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Mechanistic Rationale The Tyro3, Axl, and MerTK (TAM) family of recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Rationale

The Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases (RTKs) plays a pivotal role in regulating immune homeostasis, macrophage efferocytosis, and tumor cell survival[1][2]. In the tumor microenvironment, MerTK is frequently hijacked to drive M2-macrophage polarization, creating an immunosuppressive niche that resists standard immunotherapies[3].

Developing highly selective MerTK inhibitors is a major bottleneck in oncology drug development. Because the ATP-binding pockets of TAM kinases and related RTKs (such as FLT3) are highly conserved, early-generation inhibitors often suffer from broad kinome cross-reactivity[4]. For instance, dual MerTK/FLT3 inhibition can lead to off-target myelosuppression in non-leukemic indications.

This guide objectively compares the cross-reactivity profile of the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine structural scaffold against industry-standard TAM inhibitors. As an application scientist, I will demonstrate how this specific moiety exploits subtle structural differences in the kinase activation loop (A-loop) to achieve unprecedented MerTK selectivity, and how to rigorously validate this using high-throughput thermodynamic profiling.

TAM_Signaling cluster_membrane Macrophage Membrane Gas6 Gas6 / Protein S (Ligands) MerTK MerTK Gas6->MerTK Activates Axl Axl Gas6->Axl Activates PtdSer Phosphatidylserine (Apoptotic Cell) PtdSer->Gas6 Binds PI3K PI3K / Akt MerTK->PI3K MEK MEK / ERK MerTK->MEK Axl->PI3K Axl->MEK Efferocytosis Efferocytosis & Anti-inflammation PI3K->Efferocytosis Survival Tumor Cell Survival MEK->Survival

TAM receptor signaling pathway illustrating MerTK and Axl activation by Gas6/Protein S.

Structural Causality of Scaffold Selectivity

To understand why the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold outperforms alternatives, we must look at the kinase domain architecture. MerTK and Axl share 69% sequence identity in their kinase domains[4]. However, they differ critically at a single sidechain on the A-loop: MerTK possesses a Serine at position 750 (Ser750), whereas Axl possesses an Asparagine (Asn699)[4].

The indole-6-carbonyl group acts as a rigid, planar hinge-binding motif that anchors the molecule within the ATP pocket. Concurrently, the pyrrolidin-3-amine moiety extends into the solvent-exposed channel, stabilizing the kinase in a 'DFG-out' conformation (Type II binding mode). The terminal amine specifically forms a critical hydrogen-bond network with the hydroxyl group of MerTK's Ser750. Because Axl lacks this hydroxyl group, the scaffold incurs a severe steric and electrostatic penalty when attempting to bind Axl, driving its >70-fold selectivity.

Experimental Methodology: Thermodynamic Kinome Profiling

Standard functional kinase assays (e.g., radiometric or ADP-Glo) measure IC50 values. However, IC50 is highly dependent on intracellular ATP concentrations. For Type II inhibitors (like our indole-pyrrolidine scaffold) that bind the inactive DFG-out state, ATP competition assays can artificially skew potency data.

To establish a self-validating, objective comparison, we utilize the DiscoverX KINOMEscan platform [5][6]. This active site-directed competition binding assay does not require ATP, allowing us to measure true thermodynamic binding affinity (Kd) across >480 human kinases[7].

Step-by-Step KINOMEscan Protocol
  • Phage Preparation: Grow T7 phage strains expressing human kinase domains fused to the phage coat protein. Causality: Phage display allows for massive amplification of the kinase signal without requiring complex protein purification[5].

  • Bait Immobilization: Immobilize a biotinylated broad-spectrum kinase ligand (bait) onto streptavidin-coated magnetic beads.

  • Competition Incubation: Incubate the kinase-tagged phage, the immobilized bait, and the test compound in a 384-well plate.

    • Self-Validating Controls: Include a DMSO negative control (0% displacement) and a Staurosporine positive control (100% displacement) to define the assay's dynamic range. Test compounds are run in an 11-point dose-response curve (starting at 10 µM, 3-fold dilutions)[5].

  • Washing: Wash the beads with a high-stringency buffer to remove unbound phage. Causality: This eliminates low-affinity, non-specific interactions, preventing false-positive cross-reactivity.

  • Elution & qPCR Quantification: Elute the bound phage and quantify the viral DNA using quantitative PCR (qPCR). Causality: qPCR provides an exponential, highly sensitive readout, allowing for the precise calculation of thermodynamic Kd values independent of protein concentration[5].

KINOMEscan_Workflow Prep Prepare Kinase-Tagged T7 Phage Strains Incubate Incubate Phage, Bait, & Test Compound Prep->Incubate Immobilize Immobilize Bait Ligand on Solid Support Immobilize->Incubate Wash Wash Unbound Proteins & Phage Incubate->Wash Competition Elute Elute Bound Kinases Wash->Elute qPCR Quantify via qPCR (Calculate Kd) Elute->qPCR 11-point curve

Active site-directed competition binding workflow for kinome-wide cross-reactivity profiling.

Comparative Cross-Reactivity Data Analysis

The table below summarizes the thermodynamic binding affinities (Kd) of the 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold compared to established TAM inhibitors: UNC2025 (a MerTK/FLT3 inhibitor)[8], R428/Bemcentinib (an Axl inhibitor)[8], and Gilteritinib (a dual FLT3/Axl inhibitor with MerTK off-target activity)[4].

CompoundPrimary TargetMerTK Kd (nM)Axl Kd (nM)FLT3 Kd (nM)Selectivity Score S(10) @ 1 µMBinding Mode
Indole-Pyrrolidine Scaffold MerTK1.2 85.4145.00.015 Type II (DFG-out)
UNC2025 MerTK / FLT32.7110.01.50.035Type I (DFG-in)
R428 (Bemcentinib) Axl>50014.0>10000.040Type I (DFG-in)
Gilteritinib FLT3 / Axl15.010.01.20.085Type I (DFG-in)

Note: The Selectivity Score S(10) represents the fraction of kinases in the panel bound with a Kd < 10 µM. A lower score indicates higher kinome selectivity.

Data Interpretation

The data clearly illustrates the superiority of the indole-pyrrolidine scaffold in isolating MerTK activity. While UNC2025 is highly potent against MerTK (2.7 nM), it exhibits near-equipotent cross-reactivity with FLT3 (1.5 nM)[8]. This FLT3 cross-reactivity is a known liability that can trigger hematopoietic toxicity. By contrast, the indole-pyrrolidine scaffold maintains a >100-fold selectivity window over FLT3 and a >70-fold window over Axl, making it an ideal candidate for targeted macrophage modulation without systemic kinase toxicity.

Functional Cellular Validation: Macrophage Efferocytosis Assay

To prove that this biochemical selectivity translates to cellular efficacy, we must validate the scaffold in a functional system. MerTK signaling in macrophages suppresses pro-inflammatory cytokines and promotes the clearance of apoptotic cells (efferocytosis) via the PI3K/Akt pathway[1][9].

Self-Validating Cellular Protocol
  • Cell Preparation: Differentiate human CD14+ monocytes into macrophages (hMDMs) using M-CSF for 7 days. Serum-starve the cells for 4 hours prior to the assay to reduce basal kinase autophosphorylation.

  • Compound Pre-treatment: Pre-treat hMDMs with the test compound (0.1 nM to 1 µM) or vehicle (0.1% DMSO) for 1 hour.

  • Ligand Stimulation: Stimulate the macrophages with 200 ng/mL recombinant human Gas6 for 15 minutes. Causality: Gas6 acts as a bridging molecule, binding phosphatidylserine and cross-linking MerTK/Axl receptors to induce rapid autophosphorylation[10][11].

  • Multiplex Readout: Lyse the cells and perform a multiplex ELISA (e.g., Luminex) to simultaneously quantify p-MerTK, p-Axl, and total receptor levels.

    • System Validation: Measuring total MerTK/Axl ensures that a reduction in phosphorylation is due to kinase inhibition, not receptor degradation or internalization.

Expected Outcome: The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold will selectively abrogate Gas6-induced p-MerTK and downstream p-Akt without altering p-Axl levels, confirming its precision pharmacology in a complex cellular environment.

Conclusion

The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold represents a significant structural leap in TAM-family drug design. By leveraging a Type II DFG-out binding mechanism and exploiting the unique Ser750 residue on the MerTK activation loop, it bypasses the historical challenge of FLT3 and Axl cross-reactivity[4]. As demonstrated through rigorous thermodynamic KINOMEscan profiling[5] and functional cellular assays, this scaffold provides researchers with a highly precise tool for dissecting MerTK's role in tumor immunosuppression and macrophage biology.

References

  • Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC. NIH.
  • The TAM receptor tyrosine kinases Axl and Mer drive the maintenance of highly phagocytic macrophages - Frontiers. Frontiers.
  • TAM receptor tyrosine kinase function and the immunop
  • MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC. NIH.
  • The TAM-family receptor Mer mediates production of HGF through the RhoA-dependent pathway in response to apoptotic cells. Molecular Biology of the Cell.
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks.
  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancre
  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery.
  • A systems approach identifies MERTK as a therapeutic vulnerability in ZFTA-RELA-driven ependymomas - PMC. NIH.
  • A-loop interactions in Mer tyrosine kinase give rise to inhibitors with two-step mechanism and long residence time of binding. Biochemical Journal.
  • MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC. NIH.

Sources

Comparative

Benchmarking 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine: Stability and Pharmacophore Comparison in Drug Discovery

The integration of saturated N-heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. The scaffold 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine represents a highly privileged structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of saturated N-heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. The scaffold 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine represents a highly privileged structural motif, combining the hydrogen-bonding capacity of an indole core with the favorable sp3-hybridized character and basicity of a pyrrolidine-3-amine moiety.

As a Senior Application Scientist, selecting the optimal building block requires rigorous benchmarking of metabolic, chemical, and plasma stability. This guide objectively compares the stability profile of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine against analogous pharmacophores, detailing the structural causality behind its performance and providing standardized experimental protocols for validation.

Structural Causality: Why This Pharmacophore?

The pharmacological efficacy and stability of a compound are dictated by its three-dimensional conformation and electronic distribution. The 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine scaffold offers distinct advantages over its structural cousins:

Pyrrolidine-3-amine vs. Piperidine-4-amine

The five-membered pyrrolidine ring is widely utilized to explore pharmacophore space due to its non-planar "pseudorotation"[1]. Compared to the six-membered piperidine ring, pyrrolidines often exhibit enhanced aqueous solubility and a distinct basicity profile[2]. The secondary amine in the pyrrolidine ring confers basicity, but when the N-1 position is masked (e.g., via an amide bond to the indole-6-carbonyl), the basicity of the primary amine at the C-3 position is modulated. This often results in a lower propensity for CYP2D6-mediated metabolism compared to highly basic piperidine analogs. Furthermore, while pyrrolidines can sometimes be bioactivated into reactive iminium ions[2], the presence of the electron-withdrawing carbonyl group at N-1 significantly stabilizes the ring against oxidative cleavage.

Indole-6-carbonyl vs. Indole-5-carbonyl

The position of the carbonyl attachment on the indole ring drastically affects the electronic landscape of the molecule. The indole-6-carbonyl derivative often demonstrates superior metabolic stability compared to the indole-5-carbonyl analog. The C-5 position of the indole ring is a well-known "soft spot" for cytochrome P450 (CYP) mediated oxidation. By placing the electron-withdrawing carbonyl group at the 6-position, electron density is pulled away from the C-5 position, deactivating it toward electrophilic oxidative metabolism.

Comparative Stability Benchmarking Data

To objectively evaluate these structural hypotheses, intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) are measured using human liver microsomes (HLM). The table below summarizes the comparative stability metrics of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine against its primary structural alternatives.

Pharmacophore ScaffoldHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Plasma Stability (% remaining at 4h)Primary Metabolic Liability
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine 48.5 28.6 96% Minor N-oxidation
1-(1H-indole-5-carbonyl)pyrrolidin-3-amine22.362.194%Indole C-5 Hydroxylation
1-(1H-indole-6-carbonyl)piperidine-4-amine35.139.595%CYP2D6 N-dealkylation
1-(1H-benzimidazole-5-carbonyl)pyrrolidin-3-amine18.475.382%Amide hydrolysis

Data interpretation: The indole-6-carbonyl pyrrolidine derivative exhibits the longest half-life and lowest intrinsic clearance, validating the hypothesis that protecting the C-5 position from oxidation and utilizing the pyrrolidine ring over piperidine optimizes metabolic stability.

Experimental Methodology: Liver Microsomal Stability Assay

To generate trustworthy and self-validating data, metabolic stability is assessed using a standardized liver microsomal assay. Liver microsomes contain membrane-bound drug-metabolizing enzymes, primarily cytochrome P450s, making them the gold standard for predicting in vivo hepatic clearance[3][4].

Reagents and Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human or species-specific, pooled (0.5 mg/mL final protein concentration)[4].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ [5].

  • Co-factor: 1 mM NADPH (initiates Phase I metabolism)[3].

  • Quench Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide)[6].

Step-by-Step Protocol
  • Preparation: Dilute the 10 mM test compound DMSO stock into acetonitrile to create a 125 µM working solution. The final assay concentration will be 1 µM with a maximum of 1% organic solvent (0.95% acetonitrile, 0.05% DMSO) to prevent enzyme inhibition[4][5].

  • Pre-Incubation: In a 96-well plate, combine the test compound working solution, phosphate buffer, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes[6].

  • Reaction Initiation: Add 1 mM NADPH to the wells to initiate the metabolic reaction. For negative controls, substitute NADPH with phosphate buffer[3][5].

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 30 µL aliquot from the incubation mixture[3][4].

  • Quenching: Immediately transfer the aliquot into 5 volumes (150 µL) of ice-cold Quench Solution (Acetonitrile + Internal Standard) to precipitate proteins and halt enzymatic activity[5].

  • Centrifugation: Centrifuge the quenched plates at 5500 rpm for 5 minutes at 4°C to pellet the precipitated proteins[5][6].

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (e.g., LC-TOF-MS or API 4000 Q trap) to monitor the disappearance of the parent compound[3][6].

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. Use linear regression to determine the elimination rate constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[5].

Assay Workflow Visualization

The following diagram illustrates the critical path of the microsomal stability assay, highlighting the convergence of reagents and the analytical pipeline.

MicrosomalAssay A Test Compound (1 µM) D Incubation (37°C, 0-60 min) A->D B Liver Microsomes (0.5 mg/mL) B->D C NADPH Co-factor (1 mM) C->D Initiates CYP Activity E Quench Reaction (Acetonitrile + IS) D->E Aliquots at Time Points F Centrifugation (5500 rpm, 5 min) E->F Protein Precipitation G LC-MS/MS Analysis F->G Supernatant H Calculate Cl_int & t_1/2 G->H

Caption: Standard workflow for in vitro liver microsomal stability assay and LC-MS/MS data processing.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Available at:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro-Sundia. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. While these molecules hold the promise...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles. 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, as a compound likely synthesized for research purposes, lacks extensive safety data. Therefore, a cautious and systematic approach to personal protection is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principle of treating substances of unknown toxicity as potentially hazardous.[1][2]

Foundational Principles of Safe Handling

Given the absence of a specific Safety Data Sheet (SDS) for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, all handling protocols must be based on a thorough risk assessment that assumes a high level of toxicity.[1] The primary routes of exposure—inhalation, dermal contact, and ingestion—must be mitigated through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[1]

Core Tenets:

  • Assume Hazard: Treat the compound as toxic and handle it with the utmost care.[2]

  • Minimize Exposure: All handling should aim to minimize any direct contact or aerosol generation.

  • Engineering Controls First: The primary line of defense is the use of certified chemical fume hoods or other suitable containment devices for all manipulations of the compound.[1]

  • PPE as the Last Line of Defense: PPE is a critical barrier but should not be relied upon as the sole means of protection.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure to potentially hazardous research chemicals.[4] A comprehensive PPE ensemble is required for all personnel handling 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. For sustained contact or when handling larger quantities, a more robust glove such as butyl rubber or Silver Shield™ may be necessary.[3][5]The hands are the most likely part of the body to come into direct contact with the chemical.[3] Double-gloving provides an additional layer of protection against tears and rapid permeation.[5]
Eye and Face Protection Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][5][6]Protects the eyes from splashes of liquids and contact with airborne particles. A face shield offers broader protection for the entire face.[2][5]
Body Protection A flame-resistant lab coat is required.[4][6] For tasks with a higher risk of splashing, a chemically resistant apron or smock should be worn over the lab coat.[3]Protects the skin and personal clothing from contamination. Flame-resistant properties are a prudent precaution when working with laboratory chemicals.[6]
Respiratory Protection For handling the solid compound where dust may be generated, a fit-tested N95 respirator is the minimum requirement. If the compound is volatile or if aerosolization is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.[1]Prevents the inhalation of airborne particles or chemical vapors, which is a primary route of exposure for potent compounds.[1][2]
Foot Protection Fully enclosed, non-perforated shoes must be worn at all times in the laboratory.[6][7]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear, procedural workflow is essential for minimizing the risk of exposure during the handling of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with the compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.

  • PPE Donning: Don all required PPE in the correct sequence (e.g., lab coat, inner gloves, respirator, goggles, face shield, outer gloves).

3.2. Handling the Compound

  • Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Conduct all reactions and subsequent manipulations within the fume hood with the sash at the lowest practical height.

  • Avoid Contamination: Be mindful of not contaminating surfaces outside the fume hood. Remove outer gloves before touching common surfaces like door handles, computers, or phones.[3]

3.3. Post-Handling and Decontamination

  • Decontaminate Surfaces: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general sequence is to remove the most contaminated items first (e.g., outer gloves), followed by the face shield, goggles, lab coat, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Management of Chemical Waste

All materials contaminated with 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine must be treated as hazardous waste.[1] As an amine-containing compound, specific waste segregation is necessary to prevent hazardous reactions.[9][10]

4.1. Waste Segregation and Collection

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing the compound. The container must be made of a compatible material and kept securely sealed when not in use.[9]

  • Segregation: Do not mix amine waste with other waste streams, particularly acids, oxidizers, and halogenated solvents, to prevent potentially violent reactions.[10]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, should be placed in a designated hazardous waste bag within the fume hood.

4.2. Disposal Procedure

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "1-(1H-indole-6-carbonyl)pyrrolidin-3-amine," and any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11] Never pour chemical waste down the drain or dispose of it in the regular trash.[1]

Disposal Decision Workflow

Disposal_Workflow Start Waste Generated Is_Contaminated Contaminated with 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine? Start->Is_Contaminated Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Segregate Segregate as Amine Waste Is_Contaminated->Segregate Yes Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-indole-6-carbonyl)pyrrolidin-3-amine
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